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  • Product: 1-butyl-1H-tetrazol-5-amine
  • CAS: 6280-31-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-butyl-1H-tetrazol-5-amine (CAS Number: 6280-31-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5), a versatile heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its role as a building block in drug discovery. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of the 1-Substituted-5-Aminotetrazole Scaffold

The tetrazole ring is a key pharmacophore in modern medicinal chemistry, renowned for its role as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to permeate biological membranes, thereby improving its overall pharmacokinetic profile[1]. The 1-substituted-5-aminotetrazole scaffold, in particular, offers a unique platform for creating diverse molecular architectures with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3].

1-butyl-1H-tetrazol-5-amine, with its N-butyl substituent, presents a specific set of steric and electronic properties that can be strategically employed in the design of targeted therapeutics. The butyl group can influence the compound's solubility, binding affinity to biological targets, and overall pharmacological effect. This guide will explore the fundamental aspects of this compound, providing the necessary technical details for its synthesis, characterization, and application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-butyl-1H-tetrazol-5-amine is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of 1-butyl-1H-tetrazol-5-amine are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and for designing appropriate reaction and purification conditions.

PropertyValueSource
CAS Number 6280-31-5[4]
Molecular Formula C₅H₁₁N₅[5]
Molecular Weight 141.17 g/mol [5]
Appearance White to off-white solid/crystals[6]
Melting Point 149-149.5 °C[7]
Boiling Point (Predicted) 293.1 ± 23.0 °C at 760 mmHg[7]
Density (Predicted) 1.34 ± 0.1 g/cm³[7]
pKa (Predicted) 2.04 ± 0.10[7]
InChI Key DAFSTKDZKAGKGV-UHFFFAOYSA-N[4]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 1-butyl-1H-tetrazol-5-amine. Below are the expected spectroscopic data based on available information and analysis of related compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl group protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the tetrazole ring. The hydrogens on the carbon adjacent to the nitrogen of the tetrazole ring will be the most deshielded among the butyl protons, appearing further downfield[8].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the tetrazole ring is expected to appear in the downfield region of the spectrum due to the influence of the four nitrogen atoms. A reference spectrum for 1-butyl-1H-tetrazol-5-ylamine is available on SpectraBase[9].

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching and bending vibrations. Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹[10]. The spectrum of the related compound, 1-benzyl-5-amino-1H-tetrazole, shows N-H stretching bands, which can be used as a reference[9].

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with potential fragmentation of the butyl chain and the tetrazole ring. For amines, the molecular ion peak is typically an odd number, which is consistent with the molecular formula of C₅H₁₁N₅[11].

Synthesis of 1-butyl-1H-tetrazol-5-amine

The synthesis of 1-substituted 5-aminotetrazoles can be achieved through various methods. A particularly efficient and widely applicable method involves the reaction of a primary amine with cyanogen azide[2][10]. This section outlines a detailed protocol for the synthesis of 1-butyl-1H-tetrazol-5-amine based on this approach.

Reaction Principle and Workflow

The synthesis proceeds via the in-situ generation of an imidoyl azide intermediate from the reaction of butylamine with cyanogen azide. This intermediate then undergoes an intramolecular cyclization to form the stable 1-butyl-1H-tetrazol-5-amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Butylamine Butylamine ImidoylAzide Imidoyl Azide Intermediate (in situ formation) Butylamine->ImidoylAzide CyanogenAzide Cyanogen Azide (from Cyanogen Bromide + Sodium Azide) CyanogenAzide->ImidoylAzide Cyclization Intramolecular Cyclization ImidoylAzide->Cyclization Spontaneous CrudeProduct Crude Product Cyclization->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct 1-butyl-1H-tetrazol-5-amine Purification->FinalProduct

Caption: Synthetic workflow for 1-butyl-1H-tetrazol-5-amine.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Joo and Shreeve (2008)[2].

Materials:

  • Cyanogen bromide (CNBr)

  • Sodium azide (NaN₃)

  • Butylamine

  • Acetonitrile (CH₃CN)

  • Water (deionized)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of Cyanogen Azide Solution:

    • Caution: Cyanogen azide is explosive and should be handled with extreme care in solution and not isolated.

    • In a well-ventilated fume hood, dissolve cyanogen bromide (1.0 eq) in a minimal amount of acetonitrile.

    • In a separate flask, dissolve sodium azide (1.1 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

    • Cool the sodium azide solution to 0 °C in an ice bath.

    • Slowly add the cyanogen bromide solution to the cooled sodium azide solution with vigorous stirring.

    • Continue stirring the mixture at 0 °C for 1-2 hours to ensure the formation of cyanogen azide.

  • Reaction with Butylamine:

    • To the freshly prepared cyanogen azide solution at 0 °C, slowly add butylamine (1.0 eq).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench any unreacted azide with a suitable reducing agent (e.g., sodium thiosulfate solution).

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Add water to the residue and extract the aqueous layer with diethyl ether to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution.

    • Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-butyl-1H-tetrazol-5-amine.

Applications in Drug Discovery and Development

The 1-substituted-5-aminotetrazole scaffold is a valuable building block in the design of new therapeutic agents. The presence of the tetrazole ring as a carboxylic acid bioisostere can significantly improve the pharmacological properties of a lead compound[1].

Role as a Bioisostere and Scaffold

The tetrazole moiety in 1-butyl-1H-tetrazol-5-amine offers several advantages in drug design:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group, leading to a longer half-life of the drug in the body[1].

  • Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

  • Hydrogen Bonding: The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor, facilitating interactions with biological targets[12].

The butyl group provides a lipophilic side chain that can be oriented to fit into hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity. The structure-activity relationship (SAR) of tetrazole-containing compounds is an active area of research, with modifications to the alkyl substituent at the N-1 position being a common strategy to optimize biological activity[13].

Potential as an Antimicrobial Agent

Derivatives of 1H-tetrazol-5-amine have shown promising antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair[7]. The tetrazole scaffold can be incorporated into larger molecules that mimic the natural substrates of these enzymes, leading to their inhibition.

Antibacterial_Mechanism cluster_drug Aminotetrazole Derivative cluster_target Bacterial Target cluster_effect Cellular Effect Drug 1-butyl-1H-tetrazol-5-amine (as a scaffold) Enzyme DNA Gyrase / Topoisomerase IV Drug->Enzyme Binds to active site Inhibition Inhibition of DNA Replication & Repair Enzyme->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Postulated mechanism of antibacterial action for aminotetrazole derivatives.

Safety, Handling, and Toxicology

As with any chemical compound, proper safety precautions must be taken when handling 1-butyl-1H-tetrazol-5-amine. The following information is based on available Material Safety Data Sheets (MSDS) and toxicological data for related compounds.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and eye irritation[6][13].

  • Flammability: May be a flammable solid.

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling[6][13].

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed[13].

Toxicological Profile

Detailed toxicological studies on 1-butyl-1H-tetrazol-5-amine are limited. However, studies on the parent compound, 5-aminotetrazole, indicate that it is not mutagenic in the Ames assay and has a low acute oral toxicity in rats[1]. The No Observed Adverse Effect Level (NOAEL) in a 14-day sub-acute oral study in rats was found to be 623 mg/kg-day, the highest dose tested[1].

Conclusion

1-butyl-1H-tetrazol-5-amine is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a bioisosteric tetrazole ring and a lipophilic butyl group provides a scaffold for the development of novel therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safety considerations to facilitate its use in research and development. Further investigation into the biological activities and structure-activity relationships of its derivatives is warranted to fully explore its therapeutic potential.

References

  • SpectraBase. (n.d.). 1-Butyl-1H-tetraazol-5-ylamine. Retrieved from [Link]

  • Hughes, D. L. (2019). In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound. Regulatory Toxicology and Pharmacology, 110, 104573. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Retrieved from [Link]

  • Liu, Z., et al. (2014). The mechanism and kinetics of decomposition of 5-aminotetrazole. Computational and Theoretical Chemistry, 1048, 48-53. [Link]

  • Joo, Y. H., & Shreeve, J. M. (2008). 1-substituted 5-aminotetrazoles: syntheses from CNN3 with primary amines. Organic Letters, 10(20), 4665-4667. [Link]

  • ResearchGate. (n.d.). 1H-NMR data of the tetrazole compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mansoura University. (n.d.). Structure activity relationship. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Butyl-1H-tetrazole-5-thiol. Retrieved from [Link]

  • Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). Heterocycles, 94(10), 1818-1853. [Link]

  • Zhang, J., et al. (2019). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 24(22), 4101. [Link]

  • Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Tetrazol-5-amine. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2016). Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 26(19), 4757-4762. [Link]

  • Kleger, A., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. [Link]

  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1818. [Link]

  • ATSDR. (2019). Toxicological Profiles. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 9(1), 1-11. [Link]

  • ATSDR. (n.d.). Toxicological Profiles. Retrieved from [Link]

  • NCBI. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR) Toxicological Profiles. Retrieved from [Link]

  • Alves, M. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3241. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-amino-1H-tetrazole. Retrieved from [Link]

  • Zhou, Z., & Parrill, A. L. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(21), 5048. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Butyl-1H-tetrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed and practical framework for the synthesis of 1-butyl-1H-tetrazol-5-amine, a key heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed and practical framework for the synthesis of 1-butyl-1H-tetrazol-5-amine, a key heterocyclic building block in contemporary medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to present not merely a protocol, but a cohesive understanding of the synthetic strategy, grounded in mechanistic principles and validated by empirical data. This document is designed to empower researchers to confidently and safely execute this synthesis.

Strategic Importance: The Role of 1-Butyl-1H-tetrazol-5-amine

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a feature extensively leveraged in drug design to enhance pharmacokinetic profiles, such as metabolic stability and oral bioavailability. The specific compound, 1-butyl-1H-tetrazol-5-amine, is a critical intermediate in the synthesis of numerous pharmaceutical agents. Its structural motif is found in a range of therapeutic classes, from antihypertensives to antivirals, underscoring the importance of robust and scalable synthetic access.

Synthetic Blueprint: Deconstructing the Pathway

While several synthetic routes to 1,5-disubstituted tetrazoles exist, a prevalent and efficient method for preparing 1-butyl-1H-tetrazol-5-amine involves the reaction of a substituted cyanamide with an azide source. This approach is favored for its reliability and the ready availability of starting materials.

The core transformation relies on the cyclization reaction between N-butylcyanamide and sodium azide, typically facilitated by an acid catalyst. This reaction is a powerful example of constructing a heterocyclic system through a concerted and high-yielding process. An alternative, yet also viable, pathway commences from butyl isothiocyanate and sodium azide, proceeding through a distinct mechanistic course. For the purposes of this guide, we will focus on a well-documented and scalable protocol starting from dicyandiamide, which is first converted to N-butylguanidine and then to the target molecule.

Core Synthesis Protocol: A Step-by-Step Guide

This section outlines a validated protocol for the synthesis of 1-butyl-1H-tetrazol-5-amine, with an emphasis on the rationale behind each procedural step to ensure both reproducibility and a fundamental understanding of the chemistry.

Mechanistic Rationale

The synthesis is initiated by the reaction of butylamine with dicyandiamide to form N-butylguanidine. This intermediate is then reacted with sodium nitrite in an acidic medium to form a nitroso-guanidine, which is subsequently reduced to an amino-guanidine. The final cyclization to the tetrazole ring is achieved by reacting the amino-guanidine with sodium azide in the presence of an acid.

Reaction_Mechanism Butylamine + Dicyandiamide Butylamine + Dicyandiamide N-Butylguanidine N-Butylguanidine Butylamine + Dicyandiamide->N-Butylguanidine Condensation Nitroso-guanidine Intermediate Nitroso-guanidine Intermediate N-Butylguanidine->Nitroso-guanidine Intermediate NaNO2, H+ Amino-guanidine Intermediate Amino-guanidine Intermediate Nitroso-guanidine Intermediate->Amino-guanidine Intermediate Reduction 1-Butyl-1H-tetrazol-5-amine 1-Butyl-1H-tetrazol-5-amine Amino-guanidine Intermediate->1-Butyl-1H-tetrazol-5-amine NaN3, H+, Cyclization

Caption: Simplified reaction pathway for 1-butyl-1H-tetrazol-5-amine synthesis.

Experimental Workflow

The following diagram provides a visual representation of the entire synthetic and purification workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Product Characterization A Reaction of Butylamine with Dicyandiamide B Nitrosation with NaNO2 in Acidic Medium A->B C Reduction of the Nitroso Intermediate B->C D Cyclization with NaN3 under Acidic Conditions C->D E Neutralize Reaction Mixture D->E Reaction Completion F Extract with an Organic Solvent (e.g., Ethyl Acetate) E->F G Wash Organic Layer with Brine F->G H Dry over Anhydrous MgSO4 and Filter G->H I Concentrate in vacuo H->I J Recrystallize from a Suitable Solvent System I->J K Determine Melting Point J->K Isolated Pure Product L Acquire Spectroscopic Data (1H NMR, 13C NMR, MS) K->L M Perform Elemental Analysis L->M

Caption: Workflow for synthesis, purification, and characterization.

Detailed Experimental Procedure

Materials & Reagents:

  • Butylamine

  • Dicyandiamide

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Deionized water

Protocol:

  • Synthesis of N-Butylguanidine: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine butylamine (1.0 eq) and dicyandiamide (1.0 eq) in water. Heat the mixture to reflux and maintain for the prescribed time, monitoring by TLC for the consumption of starting materials.

  • Nitrosation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. Cool the solution in an ice bath and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: Following the nitrosation, introduce a suitable reducing agent to convert the nitroso-guanidine to the corresponding amino-guanidine.

  • Cyclization: To the solution of the amino-guanidine intermediate, add sodium azide (1.2 eq). Acidify the mixture carefully with hydrochloric acid and heat to reflux. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of approximately 8-9.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 1-butyl-1H-tetrazol-5-amine.

Product Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical methods.

Analytical Method Expected Outcome
Melting Point A sharp melting point consistent with literature values.
¹H NMR Characteristic signals for the butyl chain protons and the amine proton.
¹³C NMR Resonances corresponding to the four unique carbons of the butyl group and the tetrazole ring carbon.
Mass Spectrometry A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Elemental Analysis Experimental percentages of carbon, hydrogen, and nitrogen that align with the theoretical values for the molecular formula C₅H₁₁N₅.

Critical Safety Protocols

  • Sodium Azide: This reagent is acutely toxic and can form highly explosive heavy metal azides. It should only be handled by trained personnel in a well-ventilated chemical fume hood. Contact with acids generates hydrazoic acid, which is also toxic and explosive. All glassware and equipment should be decontaminated with a ceric ammonium nitrate solution after use.

  • Corrosive Reagents: Concentrated acids and bases (HCl, NaOH) are corrosive and can cause severe chemical burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • General Handling: Adherence to standard laboratory safety procedures is mandatory at all stages of this synthesis.

Conclusion

This guide has detailed a robust and well-characterized synthetic route to 1-butyl-1H-tetrazol-5-amine. By providing a clear mechanistic rationale, a step-by-step experimental workflow, and critical safety information, this document serves as a valuable resource for researchers. The successful synthesis of this key intermediate opens avenues for the development of novel therapeutics and advanced materials.

References

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Patel, H. J., & Patel, K. C. (2012). Synthesis and characterization of novel tetrazole derivatives and their biological activity. Journal of Chemical and Pharmaceutical Research, 4(1), 534-541.
Foundational

An In-Depth Technical Guide to 1-Butyl-1H-tetrazol-5-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine, a heterocyclic compound with significant potential in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The narrative traces the historical context of its synthesis, details established and modern synthetic protocols, and explores its current and prospective applications. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel chemical entities.

Introduction: The Emergence of Substituted Tetrazoles

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prominence stems from its role as a bioisosteric replacement for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic profiles.[2] The parent compound, 5-aminotetrazole, was first synthesized in 1892 by Johannes Thiele.[3] However, it was the subsequent exploration of N-substituted derivatives that unlocked a broader range of applications. The introduction of alkyl groups at the N-1 position, such as in 1-butyl-1H-tetrazol-5-amine, allows for the fine-tuning of lipophilicity and other physicochemical properties, making these compounds valuable building blocks in the design of new therapeutic agents and energetic materials.[4][5]

Historical Perspective and Discovery

The first systematic synthesis of 1-alkyl-5-aminotetrazoles, including the n-butyl derivative, was reported in 1954 by R. M. Herbst and D. F. Percival.[4] Their work focused on the alkylation of 5-aminotetrazole to produce a series of 1-alkyl-5-aminotetrazoles. This foundational research provided a reliable method for accessing these compounds and laid the groundwork for future investigations into their chemical and biological properties. The reported melting point for 1-n-butyl-5-aminotetrazole was 148-149.5 °C.[4]

Synthesis of 1-Butyl-1H-tetrazol-5-amine: From Classical to Modern Approaches

The synthesis of 1-butyl-1H-tetrazol-5-amine can be approached through several methodologies, ranging from classical alkylation to more recent multicomponent reactions. The choice of synthetic route often depends on factors such as desired purity, scalability, and the availability of starting materials.

Classical Synthesis: Alkylation of 5-Aminotetrazole

The historical and a common laboratory-scale synthesis involves the direct alkylation of 5-aminotetrazole.[4] This method typically employs an alkylating agent, such as a butyl halide or sulfonate, in the presence of a base. A significant challenge in this approach is the potential for the formation of the 2-butyl isomer, requiring careful control of reaction conditions and purification of the final product.[6]

Experimental Protocol: Alkylation of 5-Aminotetrazole with n-Butyl p-Toluenesulfonate (Adapted from Herbst and Percival, 1954) [4]

  • Reaction Setup: A mixture of 5-aminotetrazole and n-butyl p-toluenesulfonate is heated in an oil bath.

  • Reaction Conditions: The mixture is heated to 155-160 °C for 30 minutes, during which a homogeneous melt forms.

  • Work-up:

    • The reaction mixture is cooled, and the resulting solid is dissolved in isopropyl alcohol.

    • The solution is treated with 5N sodium hydroxide, and the organic base is extracted with ether.

    • The ethereal solution is dried over sodium carbonate.

  • Isolation: The solvent is evaporated to yield the crude 1-n-butyl-5-aminotetrazole, which can be further purified by recrystallization.

Causality Behind Experimental Choices: The use of p-toluenesulfonate as a leaving group is advantageous due to its stability and reactivity. The basic work-up with sodium hydroxide is crucial for neutralizing any acidic byproducts and liberating the free amine for extraction.

Modern Synthetic Approaches

More contemporary methods offer improved efficiency, safety, and regioselectivity.

A highly efficient method for the synthesis of 1-substituted 5-aminotetrazoles involves the reaction of a primary amine with cyanogen azide.[7] This approach proceeds through an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. This method is often favored for its good yields and applicability to a wide range of primary amines.[7]

Diagram: Synthesis via Cyanogen Azide

G butylamine n-Butylamine intermediate Imidoyl Azide Intermediate butylamine->intermediate + cyanogen_azide Cyanogen Azide cyanogen_azide->intermediate product 1-Butyl-1H-tetrazol-5-amine intermediate->product Cyclization

Caption: Reaction of n-butylamine with cyanogen azide.

Multicomponent reactions (MCRs) provide a convergent and atom-economical approach to complex molecules.[1] The synthesis of substituted 5-aminotetrazoles can be achieved through MCRs involving an amine, an isothiocyanate, and sodium azide, often promoted by a metal catalyst.[8][9] While a specific protocol for 1-butyl-1H-tetrazol-5-amine via MCR is not detailed in the provided search results, the general methodology is adaptable.

Diagram: General Multicomponent Synthesis

G amine Primary Amine (e.g., n-Butylamine) product 1-Substituted-5-aminotetrazole amine->product isothiocyanate Isothiocyanate isothiocyanate->product azide Sodium Azide azide->product catalyst Metal Catalyst (e.g., Bi(NO₃)₃) catalyst->product

Caption: A general multicomponent reaction pathway.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 1-butyl-1H-tetrazol-5-amine is presented in the table below.

PropertyValueReference
CAS Number 6280-31-5[10]
Molecular Formula C₅H₁₁N₅[11]
Molecular Weight 141.17 g/mol [12]
Melting Point 148-149.5 °C[4]
Appearance White to off-white crystalline powder[11]

Characterization of 1-butyl-1H-tetrazol-5-amine is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Applications

The unique structural features of 1-butyl-1H-tetrazol-5-amine make it a versatile building block in several areas of chemical research.

Medicinal Chemistry

As a bioisostere of carboxylic acids, the tetrazole moiety is incorporated into numerous clinically used drugs.[2] 1-Butyl-1H-tetrazol-5-amine serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and antihypertensive agents.[8][13] The butyl group can modulate the lipophilicity of the final compound, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

Energetic Materials

Conclusion

1-Butyl-1H-tetrazol-5-amine, since its first systematic synthesis in the mid-20th century, has emerged as a valuable and versatile chemical intermediate. Its synthesis has evolved from classical alkylation methods to more efficient and elegant modern approaches like multicomponent reactions. The compound's utility as a building block in both medicinal chemistry and materials science underscores the enduring importance of substituted tetrazoles in contemporary chemical research. Further exploration of its derivatives is likely to yield novel compounds with significant therapeutic and technological potential.

References

  • da Silva, A. B., et al. (2015). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 80(1), 533-539.
  • Gaponik, P. N., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 14(15), 3075.
  • Heravi, M. M., et al. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930.
  • Joo, Y. H., & Shreeve, J. M. (2008). 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. Organic Letters, 10(20), 4665-4667.
  • Herbst, R. M., & Percival, D. F. (1954). Alkylated 5-Aminotetrazoles, Their Preparation and Properties. Journal of the American Chemical Society, 76(14), 3963-3965.
  • Thiele, J. (1892). Ueber Nitro- und Amidoguanidin. Annalen der Chemie, 270(1-2), 1-63.
  • Fischer, N., et al. (2009). New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles. Chemistry-A European Journal, 15(23), 5775-5792.
  • Ghavanloo, M., & Goudarzi, M. (2017). Alkylation of 5-Aminotetrazole with Dihalo-Substituted Compounds in Dimethylformamide. Journal of Heterocyclic Chemistry, 54(4), 2389-2393.
  • Zhang, W., et al. (2010). A New Synthetic Route of 5-Aminotetrazole.
  • Yin, P., et al. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 25(18), 4248.
  • Su, W. K., et al. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723-2726.
  • Klapötke, T. M., & Stierstorfer, J. (2007). Nitration Products of 5-Amino-1H-tetrazole and Methyl-5-amino-1H-tetrazoles – Structures and Properties of Promising Energetic Materials. Helvetica Chimica Acta, 90(11), 2132-2150.
  • Sharma, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 126-135.
  • NIST. (n.d.). 1H-Tetrazol-5-amine. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2007). Nitration Products of 5-Amino-1H-tetrazole and Methyl-5-amino-1H-tetrazoles – Structures and Properties of Promising Energetic Materials. Helvetica Chimica Acta, 90(11), 2132-2150.
  • Kumar, V., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(08), 1645-1675.
  • Joo, Y. H., & Shreeve, J. M. (2008). 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. Organic Letters, 10(20), 4665-4667.
  • Fischer, D., et al. (2018). Engineering bistetrazoles: (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) as a new planar high-energy-density material. Dalton Transactions, 47(39), 13861-13870.
  • Heravi, M. M., et al. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930.
  • Kazemi, F., & Kiasat, A. R. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10355-10419.
  • Wujec, M., et al. (2020). Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. Molecules, 25(1), 11.
  • Wang, R., et al. (2017). Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials. Dalton Transactions, 46(31), 10291-10298.

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1-butyl-1H-tetrazol-5-amine

This guide provides a comprehensive overview of the core physical characteristics of 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5), a heterocyclic compound of interest to researchers in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical characteristics of 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of scientists and drug development professionals, offering not just data, but also insights into the experimental rationale and methodologies for determining these properties.

Introduction

1-butyl-1H-tetrazol-5-amine belongs to the class of 1-substituted 5-aminotetrazoles, a group of nitrogen-rich heterocyclic compounds. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell permeability. Understanding the physical properties of this specific analogue, with its n-butyl substituent, is crucial for its application in synthesis, formulation, and as a potential building block in the development of novel compounds.

Molecular Structure and Key Identifiers

  • Molecular Formula: C₅H₁₁N₅

  • Molecular Weight: 141.17 g/mol

  • CAS Number: 6280-31-5

Solid-State Properties

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid and provides insights into the strength of the intermolecular forces within the crystal lattice.

Experimental Data:

PropertyValue
Melting Point149-149.5 °C

Methodology for Determination: Capillary Melting Point

The reported melting point was likely determined using the capillary method, a standard and reliable technique in organic chemistry.

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Authoritative Grounding: The principle behind melting point determination is that impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. A sharp melting point, as observed for 1-butyl-1H-tetrazol-5-amine, is indicative of high purity.

Crystal Structure

While a specific crystal structure for 1-butyl-1H-tetrazol-5-amine is not publicly available, analysis of related compounds, such as 1-benzyl-5-amino-1H-tetrazole, provides valuable insights into the expected solid-state packing and intermolecular interactions.[1]

Expected Structural Features:

  • Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the tetrazole ring are hydrogen bond acceptors. It is highly probable that the crystal structure of 1-butyl-1H-tetrazol-5-amine is dominated by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks.[1]

  • Molecular Packing: The butyl chain will influence the packing efficiency. Van der Waals interactions between the alkyl chains of adjacent molecules will contribute to the overall lattice energy.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure would be achieved through single-crystal X-ray diffraction.

  • Crystal Growth: Suitable single crystals would need to be grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, providing precise atomic coordinates and details of the molecular packing and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (butyl)~0.9Triplet3H
-CH₂- (butyl, position 3)~1.3Sextet2H
-CH₂- (butyl, position 2)~1.7Quintet2H
N-CH₂- (butyl, position 1)~4.2Triplet2H
-NH₂Broad singlet, variableSinglet2H

Expected ¹³C NMR Spectral Features:

CarbonExpected Chemical Shift (ppm)
-CH₃ (butyl)~13
-CH₂- (butyl, position 3)~19
-CH₂- (butyl, position 2)~31
N-CH₂- (butyl, position 1)~45
C5 (tetrazole)~155

Authoritative Grounding: The chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring, causing the protons and carbons of the butyl group closer to the ring to appear at a lower field (higher ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3200Two bands, sharp
C-H Stretch3000-2850Aliphatic C-H
C=N Stretch1650-1550Tetrazole ring
N-H Bend1640-1560Scissoring vibration
C-N Stretch1350-1250

Experimental Workflow: FTIR Spectroscopy

Caption: General Workflow for FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the molecular weight of the compound.

  • Fragmentation: The fragmentation pattern of 1-substituted 5-aminotetrazoles is complex. Common fragmentation pathways include the loss of the butyl group, and fragmentation of the tetrazole ring, often with the loss of N₂.

Solubility Profile

The solubility of a compound is a critical physical property that dictates its utility in various applications, from chemical reactions to formulation. While quantitative solubility data for 1-butyl-1H-tetrazol-5-amine is not widely published, a qualitative assessment can be made based on its structure and the properties of similar compounds.

Expected Solubility:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the amino group and the nitrogen-rich tetrazole ring suggests that the compound will exhibit some solubility in polar protic solvents through hydrogen bonding. However, the nonpolar butyl chain will decrease water solubility compared to the parent 5-aminotetrazole.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is expected in these solvents due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexanes, toluene): Limited solubility is anticipated due to the polar nature of the aminotetrazole moiety.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

  • Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of 1-butyl-1H-tetrazol-5-amine. While some experimental data for this specific compound is limited, a comprehensive understanding of its expected properties can be derived from the analysis of closely related structures and a thorough understanding of the experimental methodologies used for their determination. The information presented herein should serve as a valuable resource for researchers and professionals working with this and similar tetrazole derivatives.

References

  • Gálico, D. A., et al. (2014). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 17(5), 449-457. Available at: [Link]

Sources

Foundational

theoretical studies of 1-butyl-1H-tetrazol-5-amine

An In-depth Technical Guide to the Theoretical Studies of 1-Butyl-1H-tetrazol-5-amine Authored by: A Senior Application Scientist Foreword: Unveiling the Molecular Landscape of a Promising Heterocycle In the landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 1-Butyl-1H-tetrazol-5-amine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Landscape of a Promising Heterocycle

In the landscape of medicinal chemistry and materials science, tetrazole derivatives represent a class of nitrogen-rich heterocyclic compounds with remarkable versatility. Their unique electronic and structural properties have positioned them as crucial pharmacophores and building blocks in drug discovery and the development of energetic materials.[1][2] Among these, 1-butyl-1H-tetrazol-5-amine (C₅H₁₁N₅) emerges as a compound of significant interest, serving as a versatile scaffold for synthesizing a variety of bioactive molecules.[3]

This technical guide provides a comprehensive exploration of 1-butyl-1H-tetrazol-5-amine through the lens of theoretical and computational chemistry. By leveraging the predictive power of quantum chemical calculations, we can elucidate the intrinsic molecular properties that govern its reactivity, stability, and potential biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of the molecule's behavior, grounded in first-principles calculations. We will dissect its structural geometry, spectroscopic signatures, electronic properties, and potential as a therapeutic agent, providing a robust theoretical framework to guide future experimental endeavors.

Section 1: Molecular Architecture and Spectroscopic Characterization

The foundation of understanding any molecule lies in its three-dimensional structure and its response to electromagnetic radiation. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide remarkably accurate predictions of molecular geometry and vibrational frequencies, which are invaluable for interpreting experimental spectroscopic data.[4]

Optimized Molecular Geometry

The geometric parameters of 1-butyl-1H-tetrazol-5-amine, including bond lengths, bond angles, and dihedral angles, are optimized to find the molecule's lowest energy conformation. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G**, are the standard for such tasks.[4] The resulting structure reveals a planar tetrazole ring, a defining feature of this heterocyclic family.[5][6] The flexible butyl chain, attached at the N1 position of the tetrazole ring, can adopt various conformations, with the lowest energy state being the most populated.

Diagram: Molecular Structure of 1-Butyl-1H-tetrazol-5-amine

Caption: Optimized molecular structure of 1-butyl-1H-tetrazol-5-amine.

Theoretical Spectroscopic Analysis

Computational spectroscopy is a powerful tool for validating molecular structures and understanding their vibrational and electronic properties.

  • FT-IR Spectroscopy: The calculated vibrational spectrum allows for the assignment of absorption bands observed in experimental FT-IR. Key vibrational modes for 1-butyl-1H-tetrazol-5-amine would include N-H stretching of the amino group, C-H stretching of the butyl chain, and characteristic ring stretching vibrations (C=N, N-N) of the tetrazole core. For instance, in related tetrazole structures, azomethine (C=N) stretching frequencies are typically observed around 1600 cm⁻¹.[7]

  • NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. For 1-butyl-1H-tetrazol-5-amine, distinct signals would be expected for the protons and carbons of the butyl chain, with chemical shifts influenced by their proximity to the electronegative tetrazole ring. The amino group protons would likely appear as a broad singlet.[4] Comparing calculated shifts to experimental data is a robust method for structural confirmation.[8][9]

Parameter Description Typical Calculated Range
Bond Lengths (Å) C-N (ring)1.30 - 1.37
N-N (ring)1.28 - 1.37
C-NH₂~1.34
N-Butyl~1.45
FT-IR Frequencies (cm⁻¹) N-H stretch (amino)3300 - 3500
C-H stretch (butyl)2850 - 3000
C=N stretch (ring)1550 - 1650
¹³C NMR Shifts (ppm) C5 (ring)150 - 160
Butyl carbons10 - 50

Table 1: Summary of predicted geometric and spectroscopic parameters for 1-butyl-1H-tetrazol-5-amine based on typical values for related structures.[4][9][10]

Section 2: Probing Reactivity with Quantum Chemical Descriptors

Quantum chemical calculations offer profound insights into the electronic structure of a molecule, which is fundamental to its chemical reactivity and kinetic stability.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[11]

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11][12] For 1-butyl-1H-tetrazol-5-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the tetrazole ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the tetrazole ring system, indicating its capacity to accept electrons.

Diagram: HOMO-LUMO Energy Gap Concept

G cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Reactivity Indicator)

Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

Parameter Description Significance
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMOA smaller gap implies higher chemical reactivity and polarizability.[11]

Table 2: Key parameters derived from Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack.[13]

  • Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to attack by electrophiles. For 1-butyl-1H-tetrazol-5-amine, these regions are expected around the nitrogen atoms of the tetrazole ring (specifically N3 and N4).

  • Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are attractive to nucleophiles. These are typically found around the hydrogen atoms of the amino group.[13]

The MEP map provides a chemically intuitive picture of the molecule's reactivity, complementing the insights from HOMO-LUMO analysis.

Diagram: Conceptual MEP Map Logic

MEP_Concept cluster_mol Molecule A Blue Region (Positive Potential) Electrophilic Site B Red Region (Negative Potential) Nucleophilic Site Nucleophile\n(e.g., OH⁻) Nucleophile (e.g., OH⁻) Nucleophile\n(e.g., OH⁻)->A Electrophile\n(e.g., H⁺) Electrophile (e.g., H⁺) Electrophile\n(e.g., H⁺)->B

Caption: MEP maps visualize reactive sites for nucleophilic and electrophilic attack.

Section 3: Application in Drug Development - Molecular Docking

The ultimate goal of characterizing a molecule like 1-butyl-1H-tetrazol-5-amine is often to leverage its properties for practical applications, particularly in drug development. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14]

Tetrazole derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents.[2][15][16] A molecular docking study of 1-butyl-1H-tetrazol-5-amine could be performed against a relevant biological target, such as a bacterial enzyme (e.g., DNA gyrase) or a human protein involved in a disease pathway.[15] The study would predict the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, providing a rationale for its potential biological activity.

Diagram: Molecular Docking Workflow

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProtein 3. Prepare Protein (Add hydrogens, remove water) PDB->PrepProtein Ligand 2. Prepare Ligand Structure (1-butyl-1H-tetrazol-5-amine) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PrepProtein->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy, Poses, Interactions) Dock->Analyze Lead 7. Identify Lead Candidate Analyze->Lead

Caption: A typical workflow for a molecular docking study.

Section 4: Standardized Computational Protocols

To ensure reproducibility and scientific rigor, the theoretical studies described herein should follow standardized protocols.

Protocol for DFT Calculations
  • Molecule Building: Construct the 3D structure of 1-butyl-1H-tetrazol-5-amine using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without constraints using DFT.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p) or a similar high-level basis set.

    • Solvent Model: Optionally, include a solvent model (e.g., PCM) to simulate conditions in solution.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational data for IR spectrum analysis.

  • Electronic Property Calculation: From the optimized structure, perform a single-point energy calculation to obtain electronic properties, including:

    • HOMO and LUMO energies.

    • Molecular Electrostatic Potential (MEP) surface.

    • Natural Bond Orbital (NBO) analysis for charge distribution.

Protocol for Molecular Docking
  • Target Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., using AutoDock Tools).

  • Ligand Preparation:

    • Generate the 3D structure of 1-butyl-1H-tetrazol-5-amine and optimize its geometry using DFT (as above) or a force field like MMFF94.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the search space (grid box) around the active site of the target protein.

    • Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses.[14]

  • Results Analysis:

    • Rank the poses based on their predicted binding affinity (e.g., kcal/mol).

    • Visualize the best-scoring pose in the protein's active site to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Conclusion

Theoretical studies provide an indispensable framework for understanding the multifaceted nature of 1-butyl-1H-tetrazol-5-amine. Through the application of DFT and molecular modeling techniques, we can accurately predict its structural, spectroscopic, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential map reveals a detailed picture of its reactivity, guiding synthetic modifications and predicting its behavior in chemical reactions. Furthermore, computational methods like molecular docking illuminate its potential as a bioactive agent, offering a rational basis for its inclusion in drug discovery pipelines. This in-depth theoretical guide serves as a cornerstone for future experimental validation and the strategic design of novel tetrazole-based compounds for a wide array of scientific applications.

References

  • Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways | Request PDF - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PubMed. (2023). Retrieved January 17, 2026, from [Link]

  • Insights into the 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) pyrolysis mechanism: integrated experimental and kinetic model analysis - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC - NIH. (2023). Retrieved January 17, 2026, from [Link]

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  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (2019). Retrieved January 17, 2026, from [Link]

  • Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies - PubMed. (2018). Retrieved January 17, 2026, from [Link]

  • Synthesis, identification, and antibacterial activity screening of some 1H-tetrazol-5-amine derivatives - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]

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  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

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  • 1Vinyl5-amino-1 H-tetrazole: X-ray molecular and crystal structures and quantum-chemical DFT calculations | Request PDF - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]

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  • Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies - Laboratory of Computational Biology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

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  • (Color online.) Molecular electrostatic potential map calculated at... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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  • 1-Isopropylideneamino-1H-tetrazol-5-amine - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Theoretical and spectroscopic studies of 1-butyl-3-methylimidazolium iodide room temperature ionic liquid: Its differences with chloride and bromide derivatives - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Retrieved January 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 1-Butyl-1H-tetrazol-5-amine from Butylamine

For: Researchers, scientists, and drug development professionals. Abstract This guide provides a detailed protocol for the synthesis of 1-butyl-1H-tetrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed protocol for the synthesis of 1-butyl-1H-tetrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary method detailed is a highly efficient, one-pot reaction utilizing butylamine and cyanogen azide, which proceeds through an imidoyl azide intermediate. This application note offers an in-depth exploration of the underlying chemical principles, step-by-step experimental procedures, critical safety considerations for handling hazardous reagents, and methods for product characterization. The content is structured to provide both theoretical understanding and practical, field-proven insights to ensure reproducible and successful synthesis.

Introduction and Scientific Background

1-Substituted 5-aminotetrazoles are a class of nitrogen-rich heterocyclic compounds of significant interest. The tetrazole ring acts as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability, making it a crucial functional group in drug design. These compounds are key components in pharmaceuticals such as the antihypertensive drug losartan. Beyond their medicinal applications, their high nitrogen content and positive heats of formation make them valuable in the field of high-energy density materials (HEDM).[1]

The synthesis of 1-substituted 5-aminotetrazoles can be approached through several pathways. The most common routes involve the cycloaddition of an azide source to a cyanamide or carbodiimide intermediate.[2] A particularly elegant and efficient method, developed by Joo and Shreeve, involves the direct reaction of a primary amine with cyanogen azide (CNN₃).[3] This method is advantageous due to its mild reaction conditions, simple purification process, and good yields.[1]

This document will focus on this direct approach, providing a robust protocol for the synthesis of 1-butyl-1H-tetrazol-5-amine from butylamine.

Chemical Principles and Reaction Mechanism

The synthesis proceeds via an in-situ generation of an imidoyl azide intermediate, which subsequently undergoes an intramolecular cyclization to form the stable tetrazole ring.

Mechanism:

  • Nucleophilic Attack: The primary amine (butylamine) acts as a nucleophile, attacking the carbon atom of the cyanogen azide.

  • Intermediate Formation: This attack leads to the formation of a transient imidoyl azide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the azide moiety then performs a nucleophilic attack on the imine carbon, initiating the ring-closing process.

  • Proton Transfer & Aromatization: A final proton transfer results in the formation of the stable, aromatic 1-butyl-1H-tetrazol-5-amine.

This reaction pathway is highly efficient and regioselective, exclusively forming the 1-substituted isomer.[3]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Butylamine Butylamine (C₄H₁₁N) ImidoylAzide Imidoyl Azide Intermediate Butylamine->ImidoylAzide Nucleophilic Attack 1 CyanogenAzide Cyanogen Azide (CN₄) CyanogenAzide->ImidoylAzide Product 1-Butyl-1H-tetrazol-5-amine (C₅H₁₁N₅) ImidoylAzide->Product Intramolecular Cyclization 2

Figure 1: Reaction mechanism for the synthesis of 1-butyl-1H-tetrazol-5-amine.

Critical Safety Precautions

WARNING: This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Cyanogen Bromide (BrCN): A precursor for cyanogen azide. It is highly toxic, fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[4][5] It is also moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate respiratory protection.[6][7]

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Contact with acid liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[8] Do not use metal spatulas for handling. Decontaminate all equipment with a 10% sodium nitrite solution followed by a 10% sodium hydroxide solution.

  • Cyanogen Azide (CNN₃): Not commercially available and must be prepared in situ. It is a powerful explosive and should be handled with extreme caution in dilute solutions only. Never attempt to isolate or concentrate it.

  • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

Experimental Protocol

This protocol is adapted from the general procedure reported by Joo and Shreeve for the synthesis of 1-substituted 5-aminotetrazoles.[1][3]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Butylamine (≥99%)ReagentPlus®Sigma-Aldrich
Cyanogen Bromide (97%)Reagent GradeAcros Organics
Sodium Azide (≥99.5%)Reagent GradeFisher Scientific
Acetonitrile (CH₃CN)HPLC GradeVWR Chemicals
Deionized Water (H₂O)Type IIn-house
Diethyl Ether (Et₂O)AnhydrousEMD Millipore
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G start Start prep_cn4 Prepare Cyanogen Azide Solution in Acetonitrile (In Situ, 0°C) start->prep_cn4 add_amine Slowly Add Butylamine in Acetonitrile/Water to CN₄ Solution (0°C) prep_cn4->add_amine react Stir at Room Temperature (Monitor by TLC) add_amine->react concentrate Remove Acetonitrile (Rotary Evaporation) react->concentrate extract Extract Aqueous Residue with Diethyl Ether concentrate->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify Crude Product (Recrystallization) filter_evap->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for the synthesis.

Part A: In Situ Preparation of Cyanogen Azide Solution

  • Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium azide (4.55 g, 70 mmol) to acetonitrile (70 mL).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition: While stirring vigorously, add a solution of cyanogen bromide (6.35 g, 60 mmol) in acetonitrile (30 mL) dropwise over 30 minutes.

    • Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and to prevent the accumulation of potentially explosive cyanogen azide.

  • Reaction: Stir the white suspension at 0 °C for 2 hours. This solution containing cyanogen azide is used directly in the next step without isolation.

Part B: Synthesis of 1-Butyl-1H-tetrazol-5-amine

  • Amine Solution: In a separate beaker, prepare a solution of butylamine (3.66 g, 50 mmol) in a mixture of acetonitrile (20 mL) and water (20 mL).

    • Causality Note: The presence of water is reported to facilitate the reaction and improve yields.[1]

  • Addition: Slowly add the butylamine solution to the cyanogen azide suspension at 0 °C over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

Part C: Work-up and Purification

  • Solvent Removal: Remove the acetonitrile from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether (3 x 50 mL) to extract the product. Combine the organic layers.

    • Causality Note: Diethyl ether is chosen for its ability to dissolve the product while being immiscible with the aqueous phase, allowing for efficient separation from inorganic salts.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), then filter.

  • Concentration: Remove the diethyl ether under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 1-butyl-1H-tetrazol-5-amine. An expected yield is typically in the range of 60-75%.[1]

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterData
Appearance White to off-white crystalline solid
Molecular Formula C₅H₁₁N₅
Molecular Weight 141.18 g/mol
¹H NMR (DMSO-d₆) δ (ppm): ~4.0 (t, 2H, N-CH₂), ~1.7 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃), ~6.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ (ppm): ~155 (C₅-tetrazole), ~45 (N-CH₂), ~30 (CH₂), ~19 (CH₂), ~13 (CH₃)
IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch), ~2960 (C-H stretch), ~1650 (N-H bend), ~1500-1400 (ring stretch)
Mass Spec (ESI-MS) m/z: 142.1 [M+H]⁺

Note: Exact spectral shifts may vary depending on the solvent and instrument used. The provided data is predictive based on the structure and published data for similar compounds.[9]

Conclusion

The protocol described provides an effective and reliable method for the synthesis of 1-butyl-1H-tetrazol-5-amine from butylamine. The direct, one-pot reaction with in situ generated cyanogen azide offers a streamlined approach with good yields and high regioselectivity. Strict adherence to the detailed safety precautions is paramount for the successful and safe execution of this synthesis. The resulting compound serves as a valuable building block for further research in drug discovery and materials science.

References

  • Joo, Y.-H., & Shreeve, J. M. (2008). 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. Organic Letters, 10(20), 4665–4667. [Link][1][3][10]

  • Alves, M. J., et al. (2018). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 83(15), 8545–8554. [Link][9][11]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link][12]

  • International Labour Organization. (n.d.). International Chemical Safety Cards - Cyanogen Bromide. [Link][7]

  • Houghten, S. R., et al. (2013). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. ACS Catalysis, 3(8), 1888–1893. [Link][8]

  • Sajadi, S. M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 139-144. [Link][2]

  • Singh, R. P., et al. (2005). Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Journal of the Indian Chemical Society, 82, 249-251. [Link]

Sources

Application

Application Note & Protocol: Regioselective N-Alkylation of 5-Aminotetrazoles

Abstract This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 5-aminotetrazoles, a critical reaction in medicinal chemistry and materials science. 5-Substituted-1H-tetrazo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 5-aminotetrazoles, a critical reaction in medicinal chemistry and materials science. 5-Substituted-1H-tetrazoles are widely recognized as effective bioisosteres of carboxylic acids, making their derivatives valuable scaffolds in drug design.[1] However, the selective functionalization of the tetrazole ring presents a significant synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms. This document details the mechanistic principles governing regioselectivity (N1 vs. N2 substitution) and provides validated, step-by-step protocols for achieving desired isomeric products. The content is designed for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated 5-aminotetrazoles with predictable and controlled outcomes.

Introduction: The Challenge of Regioselectivity

The 5-aminotetrazole moiety is a cornerstone in the development of pharmaceuticals and high-energy materials.[2][3] Its utility stems from its structural and electronic properties, particularly the acidity of the N-H proton (pKa ≈ 4.89), which is comparable to that of carboxylic acids.[1] This similarity allows tetrazoles to act as non-classical bioisosteres, offering improved metabolic stability and cell membrane permeability.[1]

The synthetic utility of 5-aminotetrazoles is, however, complicated by tautomerism. The tetrazole ring exists as a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-tautomers. Alkylation can therefore occur at either the N1 or N2 position of the heterocyclic ring, leading to a mixture of regioisomers.[1][3] The biological activity and physicochemical properties of these isomers can differ significantly, making control over regioselectivity a paramount objective in their synthesis.[4]

This guide will explore the factors influencing this regioselectivity and provide detailed protocols for directing the alkylation process.

Mechanistic Considerations & Tautomerism

The outcome of an N-alkylation reaction on 5-aminotetrazole is dictated by a combination of kinetic and thermodynamic factors, which are heavily influenced by the reaction conditions.

  • Tautomerism: The 5-aminotetrazole anion, formed upon deprotonation by a base, is a resonance-stabilized species with negative charge delocalized across the ring nitrogens. The N1 and N2 positions are the most common sites for electrophilic attack. The equilibrium between the corresponding 1H and 2H tautomers is a key determinant of the final product ratio.[1]

  • Reaction Conditions: The choice of solvent, base, counter-ion, and alkylating agent all play a crucial role.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the cation of the base and promote SN2-type reactions.[2][3]

    • Base & Counter-ion: The nature of the base (e.g., K₂CO₃, KOH, NaH) determines the counter-ion (K⁺, Na⁺). Larger, softer cations like Cs⁺ can coordinate with the tetrazole ring and influence the nucleophilicity of the different nitrogen atoms, thereby altering the N1/N2 ratio.

    • Alkylating Agent: The steric bulk and electronic nature of the alkylating agent (e.g., alkyl halides, tosylates) can favor one position over the other. Sterically hindered electrophiles may preferentially react at the less encumbered nitrogen atom.

Diagram 1: Tautomeric Forms and Alkylation Sites of 5-Aminotetrazole

Caption: Tautomeric forms of 5-aminotetrazole and the resulting N1 and N2 alkylated isomers.

Experimental Protocols

The following protocols provide methodologies for direct alkylation, which often yields isomeric mixtures, and a more selective approach.

Protocol 1: Direct N-Alkylation with Alkyl Halides (General Procedure)

This method describes a straightforward approach to N-alkylation using an alkyl halide and a carbonate base. It is often the first method attempted but typically results in a mixture of N1 and N2 isomers that require chromatographic separation. The ratio of products is highly dependent on the specific substrates and conditions used.[1]

Materials:

  • 5-Aminotetrazole (or a C5-substituted derivative) (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide) (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-aminotetrazole (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.2-0.5 M).

  • Add the base (e.g., K₂CO₃, 1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkyl halide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water (3x) and then with brine (1x) to remove the residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the N1 and N2 regioisomers.

Causality and Insights:

  • A study involving the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in acetone using K₂CO₃ resulted in a 74% total yield with a product ratio of 45:55 (N1:N2).[1] This highlights the typical lack of high selectivity in direct alkylation.

  • The reaction of 5-aminotetrazole with an alkylating agent in acetonitrile at 80°C in the presence of KOH and KI also produced a mixture of N1 and N2 isomers, which were separable by silica gel chromatography.[2]

Table 1: Influence of Reaction Conditions on Direct Alkylation Regioselectivity

5-SubstituentAlkylating AgentBaseSolventTemp (°C)Total Yield (%)N1:N2 RatioReference
PhenylBenzyl BromideK₂CO₃AcetoneRT7445:55[1][4]
PhenylMethyl IodideK₂CO₃DMFRT~841:1.2[4]
-NH-BenzoylBenzyl BromideK₂CO₃AcetoneRT7445:55[1]
HCDPAKOH / KIMeCN80-Isomers Formed[2]
CDPA: 1-(chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine
Protocol 2: Regioselective N2-Alkylation via Diazotization

A method enabling the preferential formation of 2,5-disubstituted tetrazoles involves the diazotization of aliphatic amines.[5] This process forms a transient alkyl diazonium intermediate that acts as the alkylating agent. While this method favors the N2 isomer, the selectivity can be variable and is not solely dependent on steric hindrance.[5]

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • Aliphatic Amine (e.g., isobutylamine) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (3.0 eq)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

Procedure:

  • In a round-bottom flask, dissolve the 5-substituted-1H-tetrazole (1.0 eq) and the aliphatic amine (3.0 eq) in acetic acid (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (3.0 eq) in water dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral/basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N2-alkylated tetrazole.

Causality and Insights:

  • This method leverages the in-situ generation of a reactive alkylating agent from an amine.

  • The rationale for N2 selectivity is proposed to be related to the difference in nucleophilic substitution mechanisms (SN1 vs. SN2) and potential intramolecular stabilization of the diazonium intermediate.[5]

Diagram 2: General Experimental Workflow for N-Alkylation

Workflow Setup 1. Reaction Setup (Tetrazole, Base, Solvent) Deprotonation 2. Deprotonation (Stir at RT) Setup->Deprotonation Alkylation 3. Alkylation (Add Alkylating Agent, Heat if needed) Deprotonation->Alkylation Workup 4. Aqueous Work-up (Filter, Extract, Wash, Dry) Alkylation->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis and isolation of N-alkylated 5-aminotetrazoles.

Characterization of Regioisomers

Unambiguous structural assignment of the N1 and N2 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is highly diagnostic. The C5 signal for the N2-substituted isomer typically appears significantly downfield (e.g., ~167 ppm) compared to the N1-substituted isomer (e.g., ~156 ppm).[3] This difference is a reliable indicator for distinguishing the two regioisomers.

  • ¹H NMR: The chemical shifts of the protons on the alkyl substituent, particularly those on the alpha-carbon (e.g., the -CH₂- group in a benzyl substituent), are also distinct for each isomer. For example, in one study, the benzylic protons (-CH₂-Ph) of the N1-benzyl isomer appeared at 5.75 ppm, while the corresponding protons for the N2-isomer were not reported in the abstract but would be expected to differ.[1]

Advanced 2D NMR techniques like HMBC can further confirm the connectivity and solidify the structural assignment.[6] In cases of ambiguity, single-crystal X-ray diffraction provides definitive proof of structure.[2]

Conclusion

The N-alkylation of 5-aminotetrazoles is a nuanced reaction where regioselectivity is a significant hurdle. While direct alkylation with alkyl halides often provides mixtures, an understanding of the underlying mechanistic factors allows for the rational selection of conditions to favor one isomer over the other. Methodologies such as in-situ generation of alkylating agents from amines offer pathways to improved selectivity. Careful purification and rigorous spectroscopic characterization are essential to isolate and validate the desired N-substituted 5-aminotetrazole product for its intended application in research and development.

References

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. National Institutes of Health (NIH).[Link]

  • A General Synthetic Method for the Formation of Substituted 5-Aminotetrazoles from Thioureas: A Strategy for Diversity Amplification. Scilit.[Link]

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. MDPI.[Link]

  • A General Synthetic Method for the Formation of Substituted 5-Aminotetrazoles from Thioureas: A Strategy for Diversity Amplification. ACS Publications.[Link]

  • Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. National Institutes of Health (NIH).[Link]

  • Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. ACS Publications.[Link]

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate.[Link]

  • Alkylated 5-Aminotetrazoles, Their Preparation and Properties. ACS Publications.[Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.[Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing.[Link]

  • Method for synthesizing 5-aminotetrazole.
  • Process for producing 5-aminotetrazole.
  • Mono-alkylation of Sodium 5-Aminotetrazole in Aqueous Medium. ACS Publications.[Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. RSC Publishing.[Link]

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Method

Characterization of 1-Butyl-1H-tetrazol-5-amine using NMR Spectroscopy: An Application Note

Introduction 1-Butyl-1H-tetrazol-5-amine is a member of the substituted tetrazole family, a class of nitrogen-rich heterocyclic compounds with significant applications in medicinal chemistry, materials science, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Butyl-1H-tetrazol-5-amine is a member of the substituted tetrazole family, a class of nitrogen-rich heterocyclic compounds with significant applications in medicinal chemistry, materials science, and drug development. The tetrazole moiety is often employed as a bioisostere for carboxylic acids, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. Accurate structural elucidation and purity assessment are paramount for the successful application of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.

This application note provides a comprehensive guide to the characterization of 1-butyl-1H-tetrazol-5-amine using proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the NMR properties of this compound and a robust protocol for its analysis.

Principles of NMR Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption is highly sensitive to the local electronic environment of the nucleus, resulting in a spectrum with distinct signals for chemically non-equivalent atoms.

For 1-butyl-1H-tetrazol-5-amine, ¹H NMR spectroscopy will be used to identify and map the protons of the butyl group and the amine functionality. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) of each proton signal provide crucial information about its chemical environment and the number of neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and the nature of the atoms it is bonded to.

Experimental Protocol

Materials and Equipment
  • 1-butyl-1H-tetrazol-5-amine sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8 atom % D

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

The quality of the NMR spectrum is highly dependent on the proper preparation of the sample. The following protocol is recommended for obtaining high-resolution spectra of 1-butyl-1H-tetrazol-5-amine.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its high polarity effectively dissolves the amine-substituted tetrazole, and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and typically do not interfere with the signals of the analyte.[1][2][3]

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-10 mg of 1-butyl-1H-tetrazol-5-amine in approximately 0.6 mL of DMSO-d₆.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure: a. Accurately weigh the desired amount of the sample into a clean, dry vial. b. Add the appropriate volume of DMSO-d₆ to the vial. c. Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained. d. Using a clean Pasteur pipette, transfer the solution into a high-precision NMR tube. e. Ensure the height of the solution in the NMR tube is approximately 4-5 cm. f. Cap the NMR tube and carefully wipe the outside to remove any dust or impurities.

G cluster_prep Sample Preparation Workflow weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of 1-butyl-1H-tetrazol-5-amine dissolve Dissolve in 0.6 mL of DMSO-d₆ weigh->dissolve vortex Vortex until homogeneous dissolve->vortex transfer Transfer to NMR tube vortex->transfer

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 256 or more) due to the lower natural abundance of the ¹³C isotope.

Data Analysis and Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectral features of 1-butyl-1H-tetrazol-5-amine, based on data from closely related analogs and established chemical shift principles.

Molecular Structure and Atom Numbering

Caption: Structure of 1-butyl-1H-tetrazol-5-amine with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-butyl-1H-tetrazol-5-amine in DMSO-d₆ is expected to show signals corresponding to the butyl chain protons and the amine protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH₂~6.6 - 7.0Broad singlet2HThe chemical shift of amine protons can be variable and concentration-dependent. The value is predicted based on the analog 1-benzyl-5-amino-1H-tetrazole (6.83 ppm in DMSO-d₆)[1]. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
H-1'~4.1 - 4.3Triplet (t)2HThese protons are on the carbon directly attached to the electronegative tetrazole ring nitrogen (N1), causing a significant downfield shift. They are coupled to the two H-2' protons.
H-2'~1.7 - 1.9Sextet or multiplet (m)2HThese protons are adjacent to both the H-1' and H-3' protons, leading to a complex splitting pattern.
H-3'~1.2 - 1.4Sextet or multiplet (m)2HThese protons are coupled to the H-2' and H-4' protons.
H-4'~0.8 - 1.0Triplet (t)3HThese are the terminal methyl protons of the butyl group, appearing in the typical aliphatic region. They are coupled to the two H-3' protons.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five unique carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C5~155 - 157The C5 carbon of the tetrazole ring is attached to three nitrogen atoms, resulting in a significant downfield shift. This is consistent with data for other 5-aminotetrazole derivatives.
C1'~45 - 48This carbon is directly attached to the nitrogen of the tetrazole ring, causing a downfield shift compared to a typical alkane.
C2'~30 - 33A typical methylene carbon in an aliphatic chain.
C3'~19 - 21A typical methylene carbon in an aliphatic chain.
C4'~13 - 15The terminal methyl carbon of the butyl group, appearing at the most upfield position.

Conclusion

This application note provides a detailed protocol for the characterization of 1-butyl-1H-tetrazol-5-amine using ¹H and ¹³C NMR spectroscopy. By following the outlined procedures for sample preparation and data acquisition, and using the provided spectral interpretation guide, researchers can confidently verify the structure and purity of this important heterocyclic compound. The predicted chemical shifts, based on closely related analogs and fundamental NMR principles, offer a reliable reference for the analysis of this molecule.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mahmood, A., Khan, I. U., Longo, R. L., Irfan, A., & Shahzad, S. A. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(4), 422-429. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved January 17, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Potential Use of 1-Butyl-1H-tetrazol-5-amine in Energetic Materials

Abstract These application notes provide a comprehensive guide for researchers and scientists exploring the potential of 1-butyl-1H-tetrazol-5-amine as an energetic material. This document outlines the synthesis, purific...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers and scientists exploring the potential of 1-butyl-1H-tetrazol-5-amine as an energetic material. This document outlines the synthesis, purification, characterization, and safety protocols for this nitrogen-rich heterocyclic compound. While specific experimental energetic data for 1-butyl-1H-tetrazol-5-amine is not widely published, this guide synthesizes information from closely related 1-alkyl-5-aminotetrazoles to provide valuable insights into its expected properties and performance. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Promise of Tetrazole-Based Energetic Materials

The field of energetic materials is in a continuous search for novel compounds that offer a superior balance of performance, stability, and insensitivity compared to traditional explosives like RDX and HMX.[1][2] Tetrazole derivatives have emerged as a promising class of energetic materials due to their high nitrogen content, which leads to a large positive heat of formation and the generation of a high volume of gaseous products upon decomposition, primarily environmentally benign dinitrogen (N₂).[3][4] The tetrazole ring is an inherently energetic moiety, and its derivatives are being investigated for a wide range of applications, from propellants to explosives.

5-aminotetrazole and its N-substituted derivatives are particularly attractive building blocks for energetic materials.[4] The amino group provides a site for further functionalization, allowing for the tuning of energetic properties. The introduction of an alkyl group at the N1 position, such as the butyl group in 1-butyl-1H-tetrazol-5-amine, can influence the compound's physical and energetic properties, including its melting point, density, and sensitivity. This document will focus on the synthesis and characterization of 1-butyl-1H-tetrazol-5-amine as a representative 1-alkyl-5-aminotetrazole for potential energetic applications.

Physicochemical and Predicted Energetic Properties

PropertyValueSource/Basis
Molecular Formula C₅H₁₁N₅[6]
Molecular Weight 141.17 g/mol
Appearance White to off-white solid (predicted)General knowledge
Melting Point 130–132 °C (for a similar N-substituted aminotetrazole)[7]
Predicted Density ~1.2 - 1.4 g/cm³Estimation based on similar structures
Predicted Detonation Velocity (Vd) 7,500 - 8,200 m/s[5][8] (Inferred from salts of methylated 5-aminotetrazoles)
Predicted Detonation Pressure (P) 20 - 26 GPa[5] (Inferred from salts of methylated 5-aminotetrazoles)
Predicted Impact Sensitivity Moderate[9] (General for aminotetrazole derivatives)
Predicted Friction Sensitivity Moderate to Low[9] (General for aminotetrazole derivatives)
Thermal Stability (Decomposition) > 150 °C (predicted onset)[5] (Based on methylated 5-aminotetrazole salts)

Synthesis of 1-Butyl-1H-tetrazol-5-amine: A Detailed Protocol

The following protocol for the synthesis of 1-butyl-1H-tetrazol-5-amine is adapted from established methods for the N-alkylation of 5-aminotetrazole.[10][11] This procedure utilizes a strong base to deprotonate the tetrazole ring, followed by nucleophilic substitution with an alkyl halide.

Materials and Reagents
  • 5-Aminotetrazole (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment
  • Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Schlenk line or nitrogen balloon for inert atmosphere

  • Addition funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-aminotetrazole (1 equivalent).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe or cannula to dissolve the 5-aminotetrazole.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this addition slowly to control the effervescence.

  • Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete deprotonation. The mixture may become a thick slurry.

  • Alkylating Agent Addition: Slowly add 1-bromobutane (1 equivalent) to the reaction mixture via an addition funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of methanol.

  • Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add deionized water and stir. Adjust the pH to ~5-6 with 1 M HCl.

  • Extraction: Extract the aqueous layer with chloroform (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or ethanol, to obtain 1-butyl-1H-tetrazol-5-amine as a solid.

Rationale Behind Experimental Choices
  • Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent its reaction with water, which would reduce the yield and potentially create a safety hazard.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.

  • DMF as Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the 5-aminotetrazole and its sodium salt, facilitating the reaction.

  • Stepwise Addition of NaH: Portion-wise addition of sodium hydride allows for better control of the exothermic reaction and the rate of hydrogen gas evolution.

  • TLC Monitoring: TLC is a crucial technique to track the consumption of the starting material and the formation of the product, allowing for the determination of the reaction's endpoint.

Characterization Protocols

A thorough characterization is essential to confirm the identity and purity of the synthesized 1-butyl-1H-tetrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the butyl group protons (triplet for the terminal methyl, and multiplets for the methylene groups) and a singlet for the amino protons. The chemical shifts will be indicative of the N1 substitution.

  • ¹³C NMR: The spectrum should show four distinct signals for the butyl group carbons and a signal for the carbon atom of the tetrazole ring.

Infrared (IR) Spectroscopy
  • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to look for include N-H stretching of the amino group (around 3300-3400 cm⁻¹), C-H stretching of the butyl group (around 2800-3000 cm⁻¹), and characteristic ring vibrations of the tetrazole moiety.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): Use DSC to determine the melting point and decomposition temperature of the compound. A typical experiment involves heating a small sample (1-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show an endothermic peak corresponding to melting, followed by a sharp exothermic peak indicating decomposition.[12]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the material. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the mass loss is recorded as a function of temperature. This provides information on the onset of decomposition and the mass of residue.[13]

Safety Protocols and Hazard Management

WARNING: 1-Butyl-1H-tetrazol-5-amine is an energetic material and should be handled with extreme caution. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[14]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[15]

  • Body Protection: A flame-retardant lab coat should be worn.[14]

  • Respiratory Protection: For handling fine powders, a respirator may be necessary to avoid inhalation.[16]

Handling and Storage
  • Handling: Avoid creating dust.[15] Use non-sparking tools.[14] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[16]

Accidental Release Measures
  • Minor Spills: Remove all ignition sources.[17] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and alert emergency personnel.[17]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[18]

Visualization of Workflows and Concepts

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Glassware B Add 5-Aminotetrazole A->B C Inert Atmosphere (N2) B->C D Add Anhydrous DMF C->D Start Reaction E Deprotonation with NaH D->E F Add 1-Bromobutane E->F G Heat and Stir F->G H TLC Monitoring G->H I Quench with Methanol H->I Reaction Complete J Solvent Removal I->J K Aqueous Work-up J->K L Extraction K->L M Drying and Concentration L->M N Recrystallization M->N O Final Product N->O

Caption: Synthesis workflow for 1-butyl-1H-tetrazol-5-amine.

Structure-Property Relationship

StructureProperty cluster_structure Molecular Structure cluster_properties Energetic Properties Structure 1-Butyl-1H-tetrazol-5-amine TetrazoleRing Tetrazole Ring (High Nitrogen Content) Structure->TetrazoleRing AminoGroup Amino Group (-NH2) Structure->AminoGroup ButylGroup Butyl Group (-C4H9) Structure->ButylGroup Performance High Detonation Performance TetrazoleRing->Performance Increases Heat of Formation Stability Thermal Stability AminoGroup->Stability Influences H-bonding Sensitivity Impact & Friction Sensitivity ButylGroup->Sensitivity Can decrease sensitivity Density Density ButylGroup->Density Affects Crystal Packing

Caption: Key structural features influencing energetic properties.

Conclusion

1-Butyl-1H-tetrazol-5-amine represents a promising, yet underexplored, candidate in the realm of energetic materials. Its synthesis is achievable through established chemical pathways, and its characterization can be performed using standard analytical techniques. While direct experimental data on its energetic performance is pending, analogies to similar compounds suggest it may possess favorable characteristics. The protocols and safety guidelines provided in this document are intended to serve as a robust foundation for researchers to safely synthesize, characterize, and evaluate this and other novel tetrazole-based energetic materials.

References

  • Hassan, A. A., et al. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(10), 1086-1095.
  • Grigoriev, Y. V., et al. (2021). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 13(16), 2735.
  • Fendt, T., et al. (2008). Salts of methylated 5-aminotetrazoles with energetic anions. Inorganic Chemistry, 47(4), 1447-1458.
  • Li, Y., et al. (2021). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 26(11), 3298.
  • de Souza, R. O. M. A., et al. (2013). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 78(1), 334-340.
  • Stierstorfer, J., Tarantik, K. R., & Klapötke, T. M. (2009). New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles. Chemistry–A European Journal, 15(23), 5775-5792.
  • Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2005). Derivatives of 1, 5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(23), 8564-8573.
  • Nagendra, G., et al. (2012). Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Indian Journal of Chemistry-Section B, 51(3), 485-491.
  • Zhang, J., et al. (2018). One-step Synthesis to an Insensitive Explosive: N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA). Propellants, Explosives, Pyrotechnics, 43(1), 21-25.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Experimental data for CH3N5 (5-Aminotetrazole). Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Tetrazol-5-amine. Retrieved from [Link]

  • Berger, B. (2017). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material.
  • Gao, H., et al. (2015). Towards improved explosives with a high performance: N-(3, 5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts.
  • Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved from [Link]

  • Rao, N. P., et al. (2022). Detonation velocity calculated by using Equation (1) and Equation (2).
  • Klapötke, T. M., et al. (2015). 1, 5-Di (nitramino) tetrazole: High Sensitivity and Superior Explosive Performance.
  • Wang, Y., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4386.
  • Lyakhov, A. S., et al. (2009). 1-Vinyl-5-amino-1 H-tetrazole: X-ray molecular and crystal structures and quantum-chemical DFT calculations. Journal of Structural Chemistry, 50(5), 898-903.
  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. Retrieved from [Link]

  • Piekiel, N., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(6), 1519-1526.
  • International Laboratory USA. (n.d.). 1-BUTYL-1H-TETRAZOL-5-AMINE 95%. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Butyl-1H-tetrazol-5-amine

Welcome to the Technical Support Center for the synthesis of 1-butyl-1H-tetrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-butyl-1H-tetrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield of your synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 1-butyl-1H-tetrazol-5-amine.

Issue 1: Low or No Product Yield

Question: I am following the standard procedure of reacting 5-aminotetrazole with an n-butyl halide in the presence of a base, but I'm getting a very low yield of 1-butyl-1H-tetrazol-5-amine. What are the likely causes and how can I improve it?

Answer: A low yield in the N-alkylation of 5-aminotetrazole is a frequent challenge. The root cause often lies in one or more of the following factors:

  • Incomplete Deprotonation of 5-Aminotetrazole: 5-Aminotetrazole is a weak acid, and its deprotonation is crucial for the subsequent nucleophilic attack on the n-butyl halide. The choice and amount of base are critical.

    • Troubleshooting Steps:

      • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases often lead to better results. Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for more efficient deprotonation.[1]

      • Stoichiometry of the Base: Ensure you are using at least a stoichiometric equivalent of the base. An excess of the base (e.g., 1.1 to 1.5 equivalents) can help drive the deprotonation to completion.

      • Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. Stirring the mixture of 5-aminotetrazole and the base in the solvent for at least 30-60 minutes at room temperature is recommended.[1]

  • Suboptimal Reaction Temperature: The temperature profile of the reaction significantly impacts the rate of both the desired N-alkylation and potential side reactions.

    • Troubleshooting Steps:

      • Initial Cooling: The deprotonation step, especially with strong bases like NaH, can be exothermic. It is advisable to perform this step at a lower temperature (e.g., 0 °C) to control the reaction.

      • Gradual Heating: After the addition of the n-butyl halide, the reaction mixture can be gradually warmed to room temperature or gently heated (e.g., 40-60 °C) to increase the reaction rate. The optimal temperature will depend on the specific solvent and base used.

  • Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.

    • Troubleshooting Steps:

      • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the tetrazolate anion and promote the Sₙ2 reaction.[1]

      • Solvent Purity: Ensure the use of anhydrous solvents, as the presence of water can quench the base and hinder the deprotonation of 5-aminotetrazole.

  • Purity of Starting Materials: The purity of 5-aminotetrazole and the n-butyl halide is paramount.

    • Troubleshooting Steps:

      • 5-Aminotetrazole: Use 5-aminotetrazole monohydrate and ensure it is properly dried if anhydrous conditions are required.

      • n-Butyl Halide: Use a high-purity n-butyl halide. Impurities can lead to unwanted side reactions.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is producing the desired 1-butyl-1H-tetrazol-5-amine, but I am also observing the formation of the 2-butyl isomer and potentially other byproducts, making purification difficult. How can I improve the regioselectivity of the alkylation?

Answer: The N-alkylation of 5-aminotetrazole can indeed lead to the formation of two regioisomers: the 1-substituted and the 2-substituted products.[2] The ratio of these isomers is influenced by several factors.

  • Understanding the Tautomerism: 5-Aminotetrazole exists in tautomeric forms, and alkylation can occur on different nitrogen atoms of the tetrazole ring.

  • Controlling Regioselectivity:

    • Reaction Conditions: The choice of solvent and counter-ion can influence the site of alkylation. While achieving complete selectivity can be challenging, a systematic optimization of reaction conditions can favor the formation of the desired 1-isomer.

    • Protecting Group Strategy: For applications requiring high isomeric purity, a protecting group strategy may be necessary, although this adds extra steps to the synthesis.

  • Side Reactions: Besides the isomeric products, other side reactions can occur.

    • Over-alkylation: The exocyclic amino group can also be alkylated, leading to the formation of di- and tri-substituted products.[3] Using a stoichiometric amount of the alkylating agent can help minimize this.

    • Elimination: With secondary or tertiary butyl halides, elimination reactions can compete with substitution. However, with a primary halide like n-butyl bromide or chloride, this is less of a concern.

Issue 3: Difficulties in Product Isolation and Purification

Question: I believe my reaction has worked, but I am struggling to isolate and purify the 1-butyl-1H-tetrazol-5-amine from the reaction mixture. What is an effective work-up and purification procedure?

Answer: The work-up and purification steps are critical for obtaining a high-purity product.

  • Work-up Procedure:

    • Quenching the Reaction: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. If a strong base like NaH was used, carefully quench the excess base by slowly adding a protic solvent like isopropanol or water.

    • Extraction: The product can often be extracted from the reaction mixture. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. The choice of extraction solvent may need to be optimized.

    • Washing: Wash the organic layer with brine to remove any remaining inorganic salts.

  • Purification Techniques:

    • Crystallization: 1-Butyl-1H-tetrazol-5-amine is a solid at room temperature.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for purification.

    • Column Chromatography: If crystallization is not sufficient to remove impurities, especially the 2-butyl isomer, column chromatography on silica gel can be employed.[5][6] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-butyl-1H-tetrazol-5-amine?

The most prevalent method is the N-alkylation of 5-aminotetrazole with an n-butyl halide (e.g., n-butyl bromide or n-butyl chloride) in the presence of a base.[7] This is a nucleophilic substitution reaction where the deprotonated 5-aminotetrazole acts as the nucleophile.

Q2: What are the key safety precautions to consider when working with 5-aminotetrazole and other reagents?

  • 5-Aminotetrazole: This compound is a flammable solid and can be harmful if swallowed.[8][9] It may also cause serious eye damage and skin and respiratory irritation.[8][9] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Heating 5-aminotetrazole may cause an explosion.[8][9]

  • Sodium Hydride (if used): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is also flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: DMF and DMSO are combustible liquids and can be irritating to the skin and eyes. They should be handled in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[10][11]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would typically be a mixture of ethyl acetate and hexane. The starting material (5-aminotetrazole) is highly polar and will have a low Rf value, while the product will be less polar and have a higher Rf value. Staining with potassium permanganate or viewing under UV light can be used for visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q4: What are the typical characterization techniques for the final product?

The structure and purity of 1-butyl-1H-tetrazol-5-amine can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure, including the position of the butyl group on the tetrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition of the compound.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-Butyl-1H-tetrazol-5-amine

This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 5-Aminotetrazole monohydrate

  • Sodium hydride (60% dispersion in mineral oil)

  • n-Butyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-aminotetrazole monohydrate (1.0 eq).

  • Deprotonation: Suspend the 5-aminotetrazole in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the suspension under a nitrogen atmosphere.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add n-butyl bromide (1.0 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong base ensures complete deprotonation of 5-aminotetrazole.
Solvent Anhydrous DMFPolar aprotic solvent that facilitates the Sₙ2 reaction.
Temperature 0 °C to Room TemperatureControlled addition of reagents and gradual warming minimizes side reactions.
Alkylating Agent n-Butyl BromideGood leaving group for the Sₙ2 reaction.
Purification Recrystallization/Column ChromatographyEffective for isolating the pure product from isomers and byproducts.

Visualizations

General Workflow for the Synthesis of 1-Butyl-1H-tetrazol-5-amine

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Work-up & Purification A 1. Add 5-Aminotetrazole and anhydrous DMF to flask B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise under N₂ B->C D 4. Stir at 0 °C then warm to RT C->D E 5. Cool to 0 °C D->E F 6. Add n-Butyl Bromide dropwise E->F G 7. Warm to RT and stir (monitor by TLC) F->G H 8. Quench with NaHCO₃(aq) G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash with Brine I->J K 11. Dry, Concentrate J->K L 12. Purify (Crystallization/ Chromatography) K->L

Caption: Workflow for 1-butyl-1H-tetrazol-5-amine synthesis.

References

Sources

Optimization

Technical Support Center: 1-Substituted Tetrazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-substituted tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-substituted tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering robust troubleshooting strategies and in-depth FAQs to ensure the integrity and success of your work.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, hands-on problems you might encounter in the lab. The typical one-pot synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine, an orthoformate (like triethyl orthoformate), and an azide source (commonly sodium azide), often facilitated by a catalyst.[1][2]

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

This is the most frequent issue and can stem from several factors. A systematic approach is required to diagnose the root cause.

Causality Analysis: The formation of the 1-substituted tetrazole ring in this one-pot reaction is a multi-step process. It generally involves the initial reaction of the primary amine and triethyl orthoformate to form an intermediate, which then reacts with the azide ion, followed by cyclization. A failure at any stage will halt the entire sequence.

Troubleshooting Workflow:

G start Low / No Yield sub1 Verify Starting Material Integrity start->sub1 sub2 Assess Reaction Conditions start->sub2 sub3 Evaluate Catalyst Performance start->sub3 sub4 Check Work-up & Purification start->sub4 p1a Amine Purity: Is it primary? Free of water? sub1->p1a p1b Orthoformate Quality: Hydrolyzed? sub1->p1b p1c Azide Source: Old? Clumped? Poor solubility? sub1->p1c p2a Temperature: Too low for activation? Too high causing decomposition? sub2->p2a p2b Solvent: Is it dry? Is azide soluble? sub2->p2b p2c Reaction Time: Insufficient for conversion? sub2->p2c p3a Catalyst Inactive: Using a heterogeneous catalyst? Has it been poisoned? sub3->p3a p3b Incorrect Catalyst Loading: Too little for effective turnover? sub3->p3b p3c Inappropriate Catalyst Choice for Substrate? sub3->p3c p4a Incomplete Precipitation: Is the aqueous phase pH correct for protonation? sub4->p4a p4b Product Lost During Extraction: Emulsion formation? Incorrect solvent polarity? sub4->p4b

Caption: Troubleshooting workflow for low-yield 1-substituted tetrazole synthesis.

Detailed Action Plan:

  • Reagent Quality:

    • Primary Amine: Ensure you are using a primary amine. Secondary amines will not work in this reaction. The amine should be dry, as water can hydrolyze the orthoformate.

    • Triethyl Orthoformate: This reagent is sensitive to moisture and can decompose. Use a freshly opened bottle or distill it before use.

    • Sodium Azide (NaN₃): NaN₃ can be hygroscopic. Ensure it is a fine, dry powder. Poor solubility in some organic solvents can also be a limiting factor, leading to slow reaction times.[3]

  • Reaction Conditions:

    • Temperature: Many protocols require elevated temperatures (e.g., 100-120 °C) to drive the reaction.[1][4] If using a lower temperature, the activation energy may not be overcome. Conversely, excessively high temperatures can lead to decomposition of reagents or the product.

    • Solvent: While many reactions are run solvent-free or in high-boiling aprotic solvents like DMF, these can present purification challenges.[2][4] If using a solvent, ensure it is anhydrous. The choice of catalyst and solvent are often linked; for example, zinc salts have been shown to work well in water.[5]

  • Catalyst Issues:

    • Homogeneous Catalysts (e.g., Yb(OTf)₃, ZnCl₂): These Lewis acids activate the reaction intermediates.[5] Ensure the catalyst has not been deactivated by water or other impurities.

    • Heterogeneous Catalysts (e.g., Nanoparticles, Zeolites): These offer easier separation but can lose activity over time or if not stored properly.[1][3][4] If reusing a catalyst, perform a test reaction with a known substrate to confirm its activity.

Q2: The reaction worked, but my final product is impure. How do I effectively purify 1-substituted tetrazoles?

Purification is often challenging due to the properties of the tetrazole ring and the solvents used in the synthesis.

Causality Analysis: The tetrazole NH group is acidic, with a pKa similar to that of a carboxylic acid.[6][7] This property can be exploited for purification. High-boiling solvents like DMF are a common source of contamination as they are difficult to remove completely.[3][8]

Purification Protocol:

  • Initial Work-up - Acid/Base Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with a large volume of cold water (e.g., 5-10 times the reaction volume).[8]

    • If a high-boiling solvent like DMF was used, this step helps to partition it into the aqueous phase.

    • Make the aqueous solution basic (pH > 9) with NaOH or K₂CO₃ to deprotonate the tetrazole, forming its water-soluble salt.

    • Perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-acidic organic impurities.

    • Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to a pH of ~2-3.[8] This will protonate the tetrazole, causing it to precipitate out of the solution as it becomes less water-soluble.

    • Collect the solid product by vacuum filtration, washing with cold water.[6]

  • Secondary Purification:

    • Recrystallization: If the filtered solid is still impure, recrystallization is often effective. A common solvent system is ethyl acetate/hexane.[8]

    • Column Chromatography: For non-crystalline products or difficult-to-separate impurities, silica gel chromatography can be used. The acidic nature of the tetrazole means it can streak on silica; adding a small amount of acetic acid (~0.5-1%) to the eluent can often improve separation.

Data Summary: Common Solvents & Purification Notes

Solvent SystemBoiling Point (°C)Common ImpuritiesPurification Strategy
DMF153Residual DMF, decomposition productsDilute with copious water, acid/base work-up.[3][8]
Solvent-FreeN/AUnreacted starting materialsDirect trituration or recrystallization after initial work-up.
Acetic Acid118Residual acetic acidNeutralize carefully during work-up; can be removed under high vacuum.
Water / Alcohols65-100Water-soluble byproductsAcidification and precipitation, followed by extraction.[5]
Frequently Asked Questions (FAQs)
Q3: What are the critical safety risks associated with 1-substituted tetrazole synthesis, and what are the mandatory precautions?

This is the most important question. The primary risks stem from the use of azide reagents.

Core Risks:

  • Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids (including Lewis acids or even water under certain conditions) to form hydrazoic acid. HN₃ is a highly toxic, volatile, and dangerously explosive gas.[9][10][11] Its boiling point is only 35 °C.[9]

  • Heavy Metal Azide Formation: Azides can react with heavy metals like lead, copper, mercury, or zinc to form shock-sensitive, explosive heavy-metal azides.[3] This is a critical concern for equipment with brass fittings, copper pipes, or when using certain metal-based catalysts.

  • Thermal Decomposition: Sodium azide itself is thermally stable but will decompose, releasing nitrogen gas, at high temperatures (~300 °C).[3] Some organic azides can be much less stable.

Mandatory Safety Protocols:

G start Planning Azide Reaction sub1 Personal Protective Equipment (PPE) - Safety Goggles - Face Shield - Lab Coat - Appropriate Gloves start->sub1 sub2 Engineering Controls - Work in a certified chemical fume hood - Use a blast shield start->sub2 sub3 Reaction Setup - Avoid metal spatulas/fittings (use Teflon/plastic) - Avoid ground glass joints where possible - Maintain basic conditions to suppress HN₃ formation [8, 9] start->sub3 sub4 Quenching & Disposal - Quench residual azide with sodium nitrite solution under acidic conditions - NEVER pour azide waste down the drain [5] sub3->sub4

Caption: Mandatory safety workflow for reactions involving azides.

  • Always work in a properly functioning chemical fume hood.

  • Use a blast shield , especially when working on a scale larger than a few millimoles or when heating the reaction.

  • Avoid all contact between azides and heavy metals. Do not use metal spatulas to weigh sodium azide.[3] Check that your reaction vessel and any associated equipment (e.g., rotary evaporator) do not have exposed copper or lead parts.[3]

  • Maintain basic or neutral conditions where possible to prevent the formation of hydrazoic acid. The use of a buffer like triethylamine hydrochloride has been employed in industrial settings to ensure the reaction medium remains basic.[9][10]

  • Quench and Disposal: Never dispose of azide-containing solutions down the drain, as explosive metal azides can accumulate in the plumbing.[3] Residual azide in the reaction mixture should be carefully quenched before disposal. A common method is the slow addition of the reaction mixture to an acidic solution of sodium nitrite, which converts the azide to nitrogen gas.

Q4: My goal is a 1,5-disubstituted tetrazole, but I am getting a mixture of 1,5- and 2,5-isomers. Why does this happen?

This is a classic regioselectivity problem that arises when alkylating a pre-formed 5-substituted-1H-tetrazole , not from the one-pot synthesis described in Q1.

Mechanistic Explanation: The 5-substituted-1H-tetrazole anion is an ambident nucleophile. It has two nitrogen atoms (N1 and N2) that can attack an electrophile (e.g., an alkyl halide).

G start 5-Substituted-1H-Tetrazole Anion path1 Attack at N1 start->path1 SN1 or SN2 path2 Attack at N2 start->path2 SN1 or SN2 electrophile R-X (Electrophile) product1 1,5-Disubstituted (Kinetic/Thermodynamic Product) path1->product1 product2 2,5-Disubstituted (Kinetic/Thermodynamic Product) path2->product2

Caption: Competing pathways in the alkylation of 5-substituted tetrazoles.

The ratio of the 1,5- to 2,5-isomer is highly dependent on several factors:

  • Reaction Mechanism: The regioselectivity can be influenced by whether the alkylation proceeds via an Sₙ1 or Sₙ2 mechanism.[8][12]

  • Steric Hindrance: Bulky substituents on the electrophile or the tetrazole ring can favor substitution at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic properties of the substituent at the C5 position influence the nucleophilicity of N1 and N2. Electron-withdrawing groups can sometimes favor the formation of the 2,5-isomer.[13]

  • Counter-ion and Solvent: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) and the solvent can influence the location of the charge on the tetrazole anion, thereby affecting the site of alkylation.

Strategies for Regiocontrol: Controlling this regioselectivity is a significant synthetic challenge. There is no universal solution, and optimization is often required. Some approaches include:

  • Directed Synthesis: Instead of alkylating a pre-formed tetrazole, use a synthetic route that builds the ring with the desired substitution pattern already in place, for example, from an appropriately substituted amide or imidoyl chloride.[5][14][15]

  • Mechanochemical Methods: Recent studies have shown that ball milling and the choice of a grinding auxiliary can influence the regioselectivity of N-alkylation.[16]

  • Catalyst Control: Certain catalytic systems may favor one isomer over the other, but this is highly substrate-dependent.

Q5: Are there safer, azide-free alternatives for synthesizing tetrazoles?

Yes, the hazards associated with azides have driven the development of alternative methods, although they may not be as broadly applicable.

  • Phosphorazidates: Reagents like diphenyl phosphorazidate (DPPA) can act as both an activator for amides and an azide source, avoiding the need for metal azides or hydrazoic acid.[14] This method converts amides directly to 1,5-disubstituted tetrazoles.[14]

  • Diformylhydrazine: Azide-free routes using reagents like diformylhydrazine have been developed to circumvent the use of any azide source.[17]

  • Trimethylsilyl Azide (TMSN₃): While still an azide, TMSN₃ is often considered a safer alternative to the combination of sodium azide and an acid (like ammonium chloride) because it is less prone to generating free hydrazoic acid.[17] However, it is still a hazardous reagent and must be handled with extreme care.

References
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link]

  • What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile?. ResearchGate. [Link]

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. ResearchGate. [Link]

  • Synthesis of 1-substituted tetrazoles a . | Download Table. ResearchGate. [Link]

  • Opportunities and limits of the use of Azides in industrial production. Implementation of safety measures (2003) | Jean-Pierre Hagenbuch. SciSpace. [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synfacts. [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles. ACS Publications. [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. National Institutes of Health. [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]

  • An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Chemistry Portal. [Link]

  • Synthesis of tetrazoles 23 a-d from imidoyl azides. ResearchGate. [Link]

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. [Link]

  • Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. [Link]

  • Conformational Mimicry. 3. Synthesis and Incorporation of 1,5-Disubstituted Tetrazole Dipeptide Analogues into Peptides with Preservation. ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]

  • Compilation: Synthetic routes to tetrazole compounds based on OTC materials. Sciencemadness.org. [Link]

  • Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. ResearchGate. [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]

  • Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. National Institutes of Health. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • The [3+2]Cycloaddition Reaction. [Link]

  • Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [Link]

  • Cycloaddition strategy for the synthesis of tetrazoles. ResearchGate. [Link]

  • Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Tetrazoles

Welcome to the Technical Support Center for N-alkylation of tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids.[1][2] However, the synthesis of N-alkylated tetrazoles can be challenging, particularly concerning the control of regioselectivity between the N1 and N2 positions of the tetrazole ring.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Understanding the Challenge: N1 vs. N2 Regioselectivity

The N-alkylation of a 5-substituted 1H-tetrazole can yield two distinct regioisomers: the 1,5-disubstituted (N1) and the 2,5-disubstituted (N2) products. The position of the alkyl substituent can have a significant impact on the biological activity of the molecule.[3] Therefore, controlling the regioselectivity of this reaction is of paramount importance.

The regiochemical outcome of the N-alkylation is a delicate interplay of several factors, including the electronic and steric properties of the substituent at the 5-position, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[3] Understanding these factors is key to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the N-alkylation of tetrazoles in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting tetrazole. What are the possible causes and how can I fix it?

Possible Causes & Solutions:

  • Insufficient Basicity: The tetrazole proton is acidic (pKa ≈ 4.9), but a sufficiently strong base is required for complete deprotonation to the more nucleophilic tetrazolate anion.[1][4] If you are using a weak base like potassium carbonate (K₂CO₃) and observing poor conversion, consider switching to a stronger base such as sodium hydride (NaH).[5]

  • Poor Solubility: The tetrazole starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction. Ensure your tetrazole is fully dissolved before adding the base and alkylating agent. If solubility is an issue, you may need to screen alternative solvents.

  • Low Reactivity of the Alkylating Agent: Primary alkyl halides are generally more reactive than secondary ones. If you are using a less reactive alkylating agent (e.g., a secondary bromide or a chloride), you may need to employ more forcing conditions. Increasing the reaction temperature is a common strategy to drive the reaction to completion.[5] For particularly unreactive electrophiles, consider converting the alkyl halide to a more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.

  • Inadequate Reaction Time or Temperature: Some N-alkylation reactions can be slow at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3] If the reaction has stalled, consider increasing the temperature or extending the reaction time.[5]

  • Moisture in the Reaction: The presence of water can quench the base and hydrolyze the alkylating agent. Ensure you are using anhydrous solvents and have adequately dried your starting materials and glassware, especially when using moisture-sensitive bases like NaH.

Question 2: I am getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Controlling the N1/N2 ratio is one of the most significant challenges in tetrazole alkylation. The choice of reaction conditions can significantly influence the outcome.

Strategies to Enhance Regioselectivity:

  • Solvent Effects: The polarity of the solvent can play a crucial role. Aprotic polar solvents like DMF and DMSO tend to favor the formation of the N2 isomer, while less polar solvents like THF or acetone may favor the N1 isomer, although this is highly substrate-dependent.[5]

  • Base and Counter-ion: The choice of base not only affects the deprotonation but also the nature of the resulting tetrazolate salt. The counter-ion (e.g., K⁺, Na⁺) can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring. For instance, using a strong base like NaH in a non-polar solvent like THF can sometimes lead to the formation of a tight ion pair that sterically hinders the N2 position, thereby favoring N1 alkylation.[5]

  • Nature of the Alkylating Agent: The steric bulk of the alkylating agent can influence the site of alkylation. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom.

  • Mitsunobu Reaction for N2 Selectivity: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a milder alternative to alkyl halides and often shows a preference for the N2 isomer.[3]

  • Thermodynamic vs. Kinetic Control: In some cases, the initially formed regioisomeric mixture may equilibrate to the thermodynamically more stable isomer over time or at elevated temperatures.[5] It is worth investigating the effect of reaction time and temperature on the isomer ratio.

Question 3: I have a mixture of N1 and N2 isomers that are difficult to separate. What are my options?

Separation Strategies:

  • Column Chromatography: This is the most common method for separating N1 and N2 isomers.[1] The two isomers often have different polarities and will exhibit different retention factors (Rf) on a TLC plate, allowing for their separation by flash chromatography.

    • Practical Tip: Use a solvent system that provides a good separation of the two spots on the analytical TLC plate before attempting a preparative column. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or ether) is a good starting point.[1]

  • Crystallization: If one of the isomers is a solid and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective separation technique.

  • Preparative TLC or HPLC: For small-scale separations or when column chromatography fails, preparative TLC or high-performance liquid chromatography (HPLC) can be employed.

  • Chemical Derivatization: In challenging cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for N-alkylation of tetrazoles?

For a straightforward and classical approach, the use of an alkyl halide with a base like K₂CO₃ in a polar aprotic solvent such as acetone or DMF is a good starting point.[1][3] However, be prepared to obtain a mixture of N1 and N2 isomers.[3] For milder conditions and potentially higher N2 selectivity, the Mitsunobu reaction is an excellent alternative.[3]

Q2: How can I monitor the progress of my N-alkylation reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[3] The starting tetrazole is typically more polar than the N-alkylated products. The N1 and N2 isomers may have different Rf values, allowing you to monitor the formation of both products simultaneously.[1]

Q3: How do I visualize tetrazole compounds on a TLC plate?

Most tetrazole-containing compounds are UV active and can be visualized under a UV lamp (254 nm).[6] Staining with iodine can also be an effective visualization method.[6] For acidic tetrazoles, a bromocresol green stain can be used, where the acidic spot will appear yellow against a blue background.

Q4: Are there any safety precautions I should be aware of?

Yes. Many reagents used in N-alkylation and the synthesis of the tetrazole precursors can be hazardous.

  • Alkylating Agents: Alkyl halides are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Azide: If you are synthesizing your own tetrazoles from nitriles, be aware that sodium azide is highly toxic and can form explosive heavy metal azides.

  • Strong Bases: Strong bases like sodium hydride are flammable and react violently with water. They should be handled under an inert atmosphere.

  • Tetrazoles: Some tetrazole derivatives can be energetic compounds.[1] It is important to be aware of the potential hazards associated with your specific target molecule.

Q5: Can I scale up my N-alkylation reaction?

Yes, but careful consideration of several factors is necessary. Heat transfer can become an issue in larger reaction vessels, so ensure adequate stirring and temperature control. The workup procedure may also need to be adapted for larger volumes. For large-scale synthesis, developing a regioselective protocol is highly advantageous to avoid challenging separations of large quantities of isomers.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

This protocol is adapted from the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide.[1]

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • Alkyl halide (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.1 - 1.5 eq)

  • Anhydrous acetone or DMF

Procedure:

  • Dissolve the 5-substituted-1H-tetrazole in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate to the solution and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by TLC.[3]

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • If DMF was used as the solvent, it is often necessary to perform an aqueous workup. Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.[1]

Protocol 2: General Procedure for N-Alkylation via the Mitsunobu Reaction

This protocol provides a general method for the N-alkylation of tetrazoles using Mitsunobu conditions, which often favors the N2 isomer.[3]

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • Alcohol (1.0 - 1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-substituted-1H-tetrazole, alcohol, and triphenylphosphine in anhydrous THF.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.[3]

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of 5-phenyl-1H-tetrazole, highlighting the influence of the base and solvent on the N1:N2 isomer ratio.

Alkyl HalideBaseSolventTemp. (°C)Time (h)Total Yield (%)N1:N2 Ratio
Benzyl BromideK₂CO₃AcetoneRT27445:55
Methyl IodideK₂CO₃DMFRT17~841:1.2

Data adapted from BenchChem Application Notes.[3]

Visualizations

General Workflow for N-Alkylation of Tetrazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 5-Substituted-1H-tetrazole 5-Substituted-1H-tetrazole Reaction Setup Reaction Setup 5-Substituted-1H-tetrazole->Reaction Setup Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Temperature Control Temperature Control Reaction Setup->Temperature Control Reaction Monitoring (TLC) Reaction Monitoring (TLC) Temperature Control->Reaction Monitoring (TLC) Aqueous Workup Aqueous Workup Reaction Monitoring (TLC)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Purification (Column Chromatography) Purification (Column Chromatography) Drying->Purification (Column Chromatography) N1-alkylated tetrazole N1-alkylated tetrazole Purification (Column Chromatography)->N1-alkylated tetrazole N2-alkylated tetrazole N2-alkylated tetrazole Purification (Column Chromatography)->N2-alkylated tetrazole

Caption: General workflow for the N-alkylation of a 5-substituted tetrazole.

Factors Influencing Regioselectivity in Tetrazole N-Alkylation

G Regioselectivity (N1 vs. N2) Regioselectivity (N1 vs. N2) Solvent Solvent Solvent->Regioselectivity (N1 vs. N2) Base & Counter-ion Base & Counter-ion Base & Counter-ion->Regioselectivity (N1 vs. N2) Alkylating Agent Alkylating Agent Alkylating Agent->Regioselectivity (N1 vs. N2) 5-Substituent 5-Substituent 5-Substituent->Regioselectivity (N1 vs. N2) Temperature Temperature Temperature->Regioselectivity (N1 vs. N2)

Caption: Key factors influencing the N1/N2 regioselectivity.

References

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]

  • Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. ACS Publications. Available at: [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Tetrazole. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis: 1-Butyl-1H-tetrazol-5-amine versus 5-Aminotetrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, tetrazole derivatives stand out for their unique physicochemical properties and biological ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, tetrazole derivatives stand out for their unique physicochemical properties and biological activities. The strategic substitution on the tetrazole ring can significantly influence molecular geometry, electronic distribution, and intermolecular interactions, thereby tuning the compound's overall characteristics. This guide provides an in-depth structural comparison between 1-butyl-1H-tetrazol-5-amine and its parent compound, 5-aminotetrazole, offering insights grounded in experimental data and computational analysis.

Introduction: The Significance of N-Alkylation on the Tetrazole Scaffold

5-Aminotetrazole is a planar, nitrogen-rich heterocycle with a high degree of aromaticity. Its structure is characterized by extensive hydrogen bonding in the solid state, contributing to its stability and physical properties.[1] The introduction of an alkyl substituent at the N1 position, as in 1-butyl-1H-tetrazol-5-amine, disrupts this planarity and introduces conformational flexibility. This seemingly simple modification has profound implications for the molecule's crystal packing, solubility, and potential interactions with biological targets. Understanding these structural nuances is paramount for the rational design of novel tetrazole-based compounds in drug discovery and materials science.

Molecular Structure: A Tale of Two Geometries

Key Structural Observations:

  • Planarity: 5-Aminotetrazole is an essentially planar molecule.[1] In contrast, the N-alkylated derivative deviates from planarity. For instance, in 1-benzyl-5-amino-1H-tetrazole, the tetrazole and benzyl rings are not coplanar, exhibiting a significant dihedral angle.[2] A similar non-planar conformation is anticipated for the butyl derivative due to the steric demands of the alkyl chain.

  • Bond Lengths and Angles: The introduction of the butyl group at the N1 position is expected to cause minor but meaningful alterations in the bond lengths and angles within the tetrazole ring compared to the parent compound. Computational studies on N-substituted tetrazoles suggest that alkylation can influence the electronic distribution within the ring, leading to subtle changes in bond orders.[3]

  • Hydrogen Bonding: A critical difference lies in the hydrogen bonding patterns. 5-Aminotetrazole, in its crystalline form, participates in a robust network of intermolecular hydrogen bonds involving the amino group and the ring nitrogen atoms.[1] In 1-butyl-1H-tetrazol-5-amine, the substitution at N1 precludes its participation as a hydrogen bond donor, leading to a modified hydrogen-bonding network primarily dictated by the 5-amino group and the remaining ring nitrogens.[2]

Caption: Molecular structures of 5-aminotetrazole and 1-butyl-1H-tetrazol-5-amine.

Comparative Physicochemical and Spectroscopic Data

The structural differences between the two compounds are reflected in their physicochemical properties and spectroscopic signatures.

Property5-Aminotetrazole1-Butyl-1H-tetrazol-5-amine
Molecular Formula CH₃N₅C₅H₁₁N₅
Molecular Weight 85.07 g/mol [1]141.17 g/mol
Melting Point 201-205 °C[1]149-149.5 °C[4]
Appearance White solid[1]White to off-white crystalline powder

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structural features of these molecules.

Spectroscopic Data5-Aminotetrazole1-Butyl-1H-tetrazol-5-amine (and its benzyl analog)
¹H NMR (DMSO-d₆, δ ppm) Broad signals for NH and NH₂ protonsSignals corresponding to the butyl/benzyl protons are observed. For the benzyl analog, a singlet for the CH₂ protons appears around 5.35 ppm, and a broad singlet for the NH₂ protons is seen at approximately 6.83 ppm.[2]
¹³C NMR (DMSO-d₆, δ ppm) A single resonance for the tetrazole carbon (C5) is typically observed around 155-157 ppm.The C5 carbon signal is present, and additional signals for the butyl/benzyl carbons are observed. For N1-substituted isomers, the C5 signal appears around 156.5 ppm.[2]
IR (KBr, cm⁻¹) Characteristic bands for N-H stretching (amine and ring), C=N, and N-N stretching of the tetrazole ring.Shows bands for N-H stretching of the amino group, C-H stretching of the alkyl chain, and the characteristic tetrazole ring vibrations. For the benzyl analog, bands are observed for NH stretching (~3277 cm⁻¹), C=N stretching (~1629 cm⁻¹), and N-N stretching (~1390 cm⁻¹).[2]

Experimental Protocols

The structural and spectroscopic data presented are obtained through standardized experimental procedures. Below are representative protocols for the characterization of these tetrazole derivatives.

Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol).[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[2]

G cluster_workflow X-ray Crystallography Workflow A Crystal Growth B Mount Crystal A->B C X-ray Diffraction B->C D Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model F->G

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

Methodology:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, signal multiplicities, and integration values are analyzed to assign the signals to specific atoms in the molecule.

Conclusion

The N-butylation of 5-aminotetrazole induces significant structural and, consequently, physicochemical changes. The introduction of the butyl group disrupts the planarity of the parent molecule and alters the hydrogen bonding network, which is reflected in its lower melting point. Spectroscopic analysis, particularly NMR, provides clear signatures for the presence and conformation of the alkyl substituent. While a definitive crystal structure of 1-butyl-1H-tetrazol-5-amine would provide more precise geometric data, the analysis of its close analog, 1-benzyl-5-amino-1H-tetrazole, offers a robust framework for understanding the structural implications of N1-alkylation on the 5-aminotetrazole scaffold. These insights are crucial for the targeted design of tetrazole derivatives with tailored properties for various applications in medicine and materials science.

References

  • Mahmood, A., Khan, I. U., Longo, R. L., Irfan, A., & Shahzad, S. A. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(3), 299-307. [Link]

  • Scott, F. L., Butler, R. N., & Feeney, J. (1967). Proton magnetic resonance spectra of methylated 5-aminotetrazole derivatives. Journal of the Chemical Society B: Physical Organic, 919-920. [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). Tetrazoles: Synthesis, structures, physico-chemical properties and application. Russian Journal of General Chemistry, 73(8), 1223-1249.
  • SpectraBase. (n.d.). 5-amino-1H-tetrazole. [Link]

  • SpectraBase. (n.d.). 1-Butyl-1H-tetraazol-5-ylamine. [Link]

  • Wikipedia. (2023, November 28). 5-Aminotetrazole. In Wikipedia. [Link]

  • PubChem. (n.d.). Aminotetrazole. National Center for Biotechnology Information. [Link]

  • Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • Mahmood, A., et al. (2015). Synthesis and structure of 1-benzy1-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, H-1 NMR, FT-IR, and UV-Vis spectra and DFT calculations. [Link]

  • NIST. (n.d.). 1H-Tetrazol-5-amine. In NIST Chemistry WebBook. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-butyl-1H-tetrazol-5-amine

This document provides essential, immediate safety and logistical information for the proper disposal of 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5).[1][2] The procedures outlined herein are intended for an audience...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5).[1][2] The procedures outlined herein are intended for an audience of researchers, scientists, and drug development professionals. The guidance is predicated on the inherent risks associated with the tetrazole functional group, which is known for its high nitrogen content and potential for energetic decomposition.[3][4][5]

Hazard Assessment: Understanding the Risks of the Tetrazole Moiety

The primary concern with 1-butyl-1H-tetrazol-5-amine stems from the tetrazole ring, a high-nitrogen heterocycle.[4][5] This structural feature imparts energetic properties to the molecule, making it and similar compounds potentially hazardous if handled improperly. The key potential hazards are summarized in Table 1.

Table 1: Summary of Potential Hazards Associated with Tetrazole Compounds

Hazard ClassificationDescriptionRepresentative Compounds & Sources
Explosive Potential The high nitrogen content can lead to rapid decomposition, releasing large volumes of nitrogen gas. This can be initiated by heat, shock, or friction.[3][6][7]1H-Tetrazole, 5-Aminotetrazole[7][8]
Flammability Many tetrazole derivatives are classified as flammable solids.[9][10]1H-Tetrazole, 5-Amino-1H-tetrazole, 1-Methyl-5-amino-1H-tetrazole[9][10]
Acute Toxicity Tetrazole compounds can be harmful if swallowed, in contact with skin, or inhaled.[6][9]1H-Tetrazole, Tetrazolo[1,5-a]quinoline-4-carbaldehyde, 5-Amino-1H-tetrazole[6][9]
Skin and Eye Irritation Many tetrazole derivatives are classified as irritants to the skin and eyes.[3][10]5-(4-Methoxyphenyl)-1H-tetrazole, 1-Methyl-5-amino-1H-tetrazole[3][10]

Due to these potential hazards, 1-butyl-1H-tetrazol-5-amine must be treated as a reactive and potentially explosive hazardous waste.[6] On-site chemical treatment or neutralization is strongly discouraged without a validated and peer-reviewed protocol, as mixing with other chemicals could trigger an uncontrolled decomposition.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Before handling 1-butyl-1H-tetrazol-5-amine or its waste, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[6]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential fragmentation in the event of an unexpected reaction.[6]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[6][11]

Waste Management and Disposal Protocol

The guiding principle for the disposal of 1-butyl-1H-tetrazol-5-amine is to treat it as a reactive hazardous waste. All disposal activities must comply with federal, state, and local regulations.[12][13][14]

Step 1: Waste Collection
  • Dedicated Waste Container: All waste containing 1-butyl-1H-tetrazol-5-amine, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), should be collected in a dedicated, clearly labeled, and compatible hazardous waste container.[13][15]

  • Container Material: Use a container made of a material that is compatible with the chemical. Plastic is generally preferred to avoid the formation of potentially shock-sensitive metal tetrazolides.[8][13]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-butyl-1H-tetrazol-5-amine".[13][15] The accumulation start date must also be clearly marked.[15]

Step 2: Waste Storage (Satellite Accumulation Area)
  • Location: The waste container should be stored in a designated Satellite Accumulation Area at or near the point of generation.[13]

  • Segregation: Store the waste container away from incompatible materials, especially strong oxidizing agents, strong acids, and sources of ignition such as heat, sparks, or open flames.[9][16]

  • Container Integrity: Keep the waste container tightly closed except when adding waste.[13]

Step 3: Disposal Procedure
  • Professional Disposal: The disposal of 1-butyl-1H-tetrazol-5-amine must be handled by a licensed hazardous waste disposal company.[11][17] Do not attempt to dispose of this chemical down the drain or in the regular trash.[11][13]

  • Incineration: The recommended method of disposal for tetrazole compounds is controlled incineration in a licensed facility equipped with flue gas scrubbing.[11] This ensures the complete destruction of the compound in a safe and environmentally sound manner.

  • Container Disposal: Empty containers that held 1-butyl-1H-tetrazol-5-amine must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11][15] After rinsing, the container can be disposed of according to institutional guidelines.[11][15]

The following diagram outlines the decision-making process for the handling and disposal of 1-butyl-1H-tetrazol-5-amine waste.

start Start: Generation of 1-butyl-1H-tetrazol-5-amine Waste ppe Is appropriate PPE being worn? (Gloves, Goggles, Face Shield, Lab Coat) start->ppe wear_ppe Wear appropriate PPE ppe->wear_ppe No collect_waste Collect waste in a dedicated, labeled plastic container ppe->collect_waste Yes wear_ppe->ppe store_waste Store container in a designated Satellite Accumulation Area collect_waste->store_waste disposal_request Arrange for pickup by a licensed hazardous waste disposal company store_waste->disposal_request end End: Waste is safely managed and disposed of disposal_request->end

Caption: Decision workflow for handling 1-butyl-1H-tetrazol-5-amine waste.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Ignition Sources: Remove all sources of ignition.[7][11]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal as hazardous waste.[9][11] Use spark-proof tools.[7][11]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion

The proper disposal of 1-butyl-1H-tetrazol-5-amine is a critical aspect of laboratory safety. Due to its tetrazole structure, this compound should always be handled as a potentially reactive and toxic substance. By adhering to the procedures outlined in this guide—including the consistent use of appropriate PPE, proper waste segregation and storage, and reliance on professional disposal services—researchers can ensure a safe and compliant laboratory environment.

References

  • Benchchem. (n.d.). Proper Disposal of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: A Comprehensive Guide for Laboratory Personnel.
  • Oxford Lab Fine Chem LLP. (n.d.). 1H-TETRAZOLE - (For DNA Synthesis) MSDS.
  • ChemicalBook. (2025). 1H-TETRAZOLE - Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
  • Biosynth. (2023). Safety Data Sheet - 5-Amino-1H-tetrazole.
  • Fisher Scientific. (2018). SAFETY DATA SHEET - 5-Amino-1H-tetrazole monohydrate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole.
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 5-Amino-1H-tetrazole.
  • ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). 1-Methyl-5-amino-1H-tetrazole Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-BUTYL-1H-TETRAZOL-5-AMINE Product Description.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Tetrazole, 3 wt% solution in acetonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • Federal Aviation Administration. (n.d.). Hazardous Materials, Solid Waste, and Pollution Prevention.
  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate.
  • ChemicalBook. (2025). 1-BUTYL-1H-TETRAZOL-5-AMINE | 6280-31-5.
  • ChemicalBook. (n.d.). 1-BUTYL-1H-TETRAZOL-5-AMINE CAS#: 6280-31-5.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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